D-Cellopentose Heptadecaacetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86O43/c1-23(65)82-18-40-45(87-28(6)70)50(88-29(7)71)56(94-35(13)77)61(100-40)105-47-42(20-84-25(3)67)102-63(58(96-37(15)79)52(47)90-31(9)73)107-49-44(22-86-27(5)69)103-64(59(97-38(16)80)54(49)92-33(11)75)106-48-43(21-85-26(4)68)101-62(57(95-36(14)78)53(48)91-32(10)74)104-46-41(19-83-24(2)66)99-60(98-39(17)81)55(93-34(12)76)51(46)89-30(8)72/h40-64H,18-22H2,1-17H3/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,60?,61+,62+,63+,64+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUMCHTVRXZKAE-VTHYYUHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098173 | |
| Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1543.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83058-38-2 | |
| Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83058-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of D-Cellopentose Heptadecaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of D-Cellopentose Heptadecaacetate, a peracetylated derivative of the cello-oligosaccharide D-cellopentose. This document details a feasible synthetic protocol based on established carbohydrate chemistry and outlines the expected characterization data critical for its identification and quality control.
Introduction
This compound is the fully acetylated form of D-cellopentose, a pentasaccharide composed of five β-(1→4) linked D-glucose units. The peracetylation of carbohydrates is a common strategy to enhance their solubility in organic solvents, facilitate purification, and protect the hydroxyl groups during further chemical modifications. As a well-defined oligosaccharide derivative, this compound can serve as a valuable standard in carbohydrate research, including enzymatic studies and the development of carbohydrate-based therapeutics.
Synthesis of this compound
The synthesis of this compound is typically achieved through the peracetylation of D-cellopentose. A widely employed and effective method involves the use of acetic anhydride (B1165640) in the presence of a catalyst.
Experimental Protocol: Peracetylation of D-Cellopentose
Materials:
-
D-Cellopentose
-
Acetic Anhydride
-
Anhydrous Sodium Acetate (B1210297) (catalyst)
-
Dichloromethane
Procedure:
-
Reaction Setup: A mixture of D-cellopentose and anhydrous sodium acetate is suspended in an excess of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess acetic anhydride is quenched by the slow addition of ice-cold water. The crude product is then precipitated by pouring the reaction mixture into a large volume of cold water.
-
Isolation: The precipitated this compound is collected by vacuum filtration and washed thoroughly with water to remove acetic acid and other water-soluble impurities.
-
Purification: The crude product is then washed with a suitable solvent like ethanol to remove any remaining impurities. Further purification can be achieved by recrystallization from a solvent system such as ethanol/dichloromethane or by column chromatography on silica (B1680970) gel.
-
Drying: The purified product is dried under vacuum to yield this compound as a white solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data for this compound.
| Parameter | Value |
| Molecular Formula | C64H86O43 |
| Molecular Weight | 1543.34 g/mol |
| Appearance | White solid |
| Melting Point | 242-244 °C |
| Solubility | Soluble in Dichloromethane |
| Optical Rotation | Data not available in searched sources. |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound were not found in the searched literature, the expected chemical shifts can be inferred from data for similar peracetylated oligosaccharides.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric protons in the range of δ 4.5-5.5 ppm. The acetyl methyl protons will appear as multiple sharp singlets between δ 1.9-2.2 ppm. The remaining ring protons will resonate in the complex region of δ 3.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the anomeric carbons around δ 95-105 ppm. The carbonyl carbons of the acetate groups will be observed in the downfield region of δ 169-172 ppm. The methyl carbons of the acetate groups will appear around δ 20-21 ppm, and the ring carbons will resonate between δ 60-80 ppm.
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the acetyl functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~1750 | C=O stretching (ester) |
| ~1230 | C-O stretching (ester) |
| ~1050 | C-O-C stretching (glycosidic linkage) |
| No band at ~3300 | Absence of O-H stretching (indicating complete acetylation) |
Table 2: Expected FTIR Absorption Bands for this compound
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are suitable for this purpose. The expected molecular ion peak would correspond to the calculated molecular weight (1543.34 g/mol ), often observed as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.
Applications and Future Directions
This compound serves as a crucial intermediate in carbohydrate chemistry. Its protected hydroxyl groups allow for selective modifications at other positions. It can be used as a standard for the characterization of cello-oligosaccharides and in studies involving carbohydrate-protein interactions. Further research could explore its potential biological activities and its use in the synthesis of more complex glycoconjugates for drug development.
Conclusion
This technical guide has outlined a standard and reliable method for the synthesis of this compound via peracetylation of D-cellopentose. The guide also provides a comprehensive summary of the expected characterization data necessary for its unambiguous identification and quality assessment. The detailed protocols and tabulated data are intended to be a valuable resource for researchers in the fields of carbohydrate chemistry, glycobiology, and drug discovery.
Physicochemical Properties of Acetylated Cello-oligosaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylated cello-oligosaccharides (ACOS) are chemically modified derivatives of cello-oligosaccharides (COS), which are linear β-(1→4)-linked glucans. The introduction of acetyl groups to the hydroxyl moieties of the glucose units significantly alters the physicochemical properties of the parent oligosaccharides. These modifications, primarily influencing solubility, thermal stability, crystallinity, and enzymatic digestibility, make ACOS promising candidates for various applications, including drug delivery and biomaterial science. This technical guide provides a comprehensive overview of the core physicochemical properties of ACOS, detailed experimental protocols for their synthesis and characterization, and a discussion of their potential biological interactions.
Introduction
Cello-oligosaccharides, derived from the partial hydrolysis of cellulose (B213188), are of growing interest due to their biocompatibility and potential prebiotic properties. However, their strong intermolecular hydrogen bonding can limit their solubility and processability. Acetylation, the esterification of hydroxyl groups with acetyl moieties, is a common strategy to modulate these properties. The degree of substitution (DS), which represents the average number of acetyl groups per glucose unit (with a maximum of 3), is a critical parameter that dictates the final characteristics of the ACOS. This guide will delve into the key physicochemical attributes of ACOS, providing researchers with the foundational knowledge for their application.
Physicochemical Properties
The introduction of hydrophobic acetyl groups disrupts the extensive hydrogen-bonding network present in native cello-oligosaccharides, leading to profound changes in their physical and chemical characteristics.
Solubility
The solubility of acetylated cello-oligosaccharides is highly dependent on the degree of substitution (DS).
-
Low DS: At a low degree of substitution, the disruption of intermolecular hydrogen bonds can lead to an increase in water solubility. For instance, cellulose acetates with a DS in the range of 0.4–0.9 are known to be water-soluble.
-
High DS: As the DS increases, the hydrophobic character of the molecule becomes more pronounced, leading to decreased water solubility and increased solubility in organic solvents. For example, cellobiose (B7769950) octaacetate, a fully acetylated disaccharide, is soluble in nonpolar organic solvents.[1]
The table below summarizes the general solubility trends of acetylated cello-oligosaccharides and related acetylated polysaccharides.
| Degree of Substitution (DS) | Water Solubility | Organic Solvent Solubility (e.g., acetone, chloroform, THF) | Reference(s) |
| 0 (Native COS, DP ≤ 6) | Soluble | Insoluble | [2] |
| Low (e.g., 0.4 - 1.2) | Increased | Generally Insoluble to Sparingly Soluble | [3] |
| Medium (e.g., 1.7 - 2.6) | Insoluble | Soluble | [4] |
| High (e.g., > 2.5) | Insoluble | Freely Soluble | [3] |
Table 1: General Solubility of Acetylated Cello-oligosaccharides and Analogous Polysaccharides.
Thermal Stability
Acetylation generally enhances the thermal stability of cellulosic materials by protecting the hydroxyl groups from thermal degradation.
-
Increased Decomposition Temperature: The onset of thermal degradation for acetylated polysaccharides is typically shifted to higher temperatures compared to their unmodified counterparts. For example, the thermal stability of linseed hydrogel was shown to increase after acetylation.[5] The temperature corresponding to the maximum degradation rate of cellulose tri-stearate was found to be higher than that of microcrystalline cellulose.[6]
-
Dependence on DS: The degree of thermal stabilization can be dependent on the degree of substitution.
The following table presents typical thermal decomposition data for acetylated cellulose derivatives, which can be considered indicative for acetylated cello-oligosaccharides.
| Material | Onset Decomposition Temp (°C) | Temp. at Max. Degradation Rate (°C) | Reference(s) |
| Microcrystalline Cellulose | ~296 | ~345 | [6] |
| Cellulose Tri-stearate | ~320 | ~371 | [6] |
| Linseed Hydrogel | - | ~287 | [5] |
| Acetylated Linseed Hydrogel | - | ~328 | [5] |
Table 2: Thermal Properties of Acetylated Polysaccharides.
Crystallinity
The crystalline structure of cello-oligosaccharides is significantly influenced by acetylation. The introduction of bulky acetyl groups disrupts the regular packing of the polysaccharide chains.
-
Disruption of Crystalline Structure: X-ray diffraction (XRD) studies on acetylated starch have shown that with an increasing degree of substitution, the sharp diffraction peaks characteristic of the native crystalline structure are replaced by broader halos, indicating a more amorphous structure.[7]
-
Polymorphic Transitions: The acetylation process can also induce transformations between different crystalline allomorphs of cellulose.[8]
| Material | Crystallinity Characteristics | Reference(s) |
| Native Starch | Typical A-pattern with sharp peaks at 15°, 17°, 18°, 23° (2θ) | [7] |
| Acetylated Starch (DS 0.85) | Similar profile to native with a new peak at 9° (2θ) | [7] |
| Acetylated Starch (DS 1.78 and 2.89) | Broad peaks at 9° and 20° (2θ), indicating a more amorphous structure | [7] |
| Ethyl Cellulose (DS 1.7 - 2.5) | Two amorphous halos with maximum intensity at 2θ = 21° and 8.5° | [7] |
Table 3: X-ray Diffraction Characteristics of Acetylated Polysaccharides.
Enzymatic Digestibility
The susceptibility of acetylated cello-oligosaccharides to enzymatic hydrolysis is a complex property influenced by both solubility and the degree of substitution.
-
Steric Hindrance: A high degree of acetylation can sterically hinder the binding of cellulolytic enzymes, thereby reducing the rate of hydrolysis.
-
Increased Accessibility in Solution: Conversely, for water-soluble acetylated cello-oligosaccharides, the increased accessibility of the glycosidic bonds to enzymes in an aqueous environment can lead to a high rate of hydrolysis.
| Substrate | Enzyme(s) | Key Findings | Reference(s) |
| Cellulose | Cellulase, β-glucosidase | Hydrolysis is a two-step process, with competitive product inhibition. | [9] |
| Pre-treated Rice Husks | Aspergillus niger enzymes | Michaelis-Menten kinetics were applied to model the hydrolysis. | [5] |
| Cello-oligomers | Endoglucanase from S. solfataricus | The enzyme requires a minimum chain length of four glucose units and is inhibited by cellotriose. | [10] |
Table 4: Kinetic Data on Enzymatic Hydrolysis of Cellulosic Substrates. (Note: Specific kinetic data for acetylated cello-oligosaccharides is limited).
Experimental Protocols
This section provides detailed methodologies for the acetylation of cello-oligosaccharides and their subsequent characterization.
Acetylation of Cello-oligosaccharides
This protocol is adapted from methods used for the acetylation of peptides and other polysaccharides.[11]
Materials:
-
Cello-oligosaccharides (e.g., cellobiose, cellotriose)
-
Acetic Anhydride (B1165640)
-
Methanol
-
50 mM Ammonium (B1175870) Bicarbonate buffer
-
Lyophilizer
Procedure:
-
Prepare Acetylation Reagent: Mix 20 µL of acetic anhydride with 60 µL of methanol. This reagent should be prepared fresh.
-
Dissolve Cello-oligosaccharide: Reconstitute a known amount (e.g., 1 nmol) of the cello-oligosaccharide in 20 µL of 50 mM ammonium bicarbonate buffer.
-
Reaction: Add 50 µL of the freshly prepared acetylation reagent to the cello-oligosaccharide solution.
-
Incubation: Let the reaction mixture stand at room temperature for one hour.
-
Drying: Lyophilize the sample to dryness to remove the solvent and excess reagents.
-
Characterization: The resulting acetylated cello-oligosaccharide can then be characterized to determine the degree of substitution.
Determination of Degree of Substitution (DS) by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the DS of acetylated cello-oligosaccharides.[12]
Materials:
-
Acetylated cello-oligosaccharide sample
-
Deuterated solvent (e.g., D₂O for water-soluble ACOS, or DMSO-d₆ for less soluble derivatives)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the acetylated cello-oligosaccharide in the appropriate deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of the glucose units.
-
Integrate the signals corresponding to the methyl protons of the acetyl groups.
-
The degree of substitution (DS) can be calculated using the following formula: DS = (Integral of acetyl protons / 3) / (Integral of anomeric protons)
-
Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of the acetylated products.[5][6]
Materials:
-
Acetylated cello-oligosaccharide sample
-
TGA instrument
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the dried sample into a TGA crucible.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Data Analysis:
-
The TGA thermogram will show the weight loss of the sample as a function of temperature.
-
The onset of decomposition and the temperature of maximum weight loss can be determined from the thermogram and its derivative (DTG curve).
-
Analysis of Crystallinity by X-ray Diffraction (XRD)
XRD is employed to investigate the changes in the crystalline structure of cello-oligosaccharides upon acetylation.[7][8]
Materials:
-
Dried acetylated cello-oligosaccharide powder
-
XRD instrument
Procedure:
-
Sample Preparation: Mount the powdered sample on the XRD sample holder.
-
XRD Measurement: Obtain the X-ray diffraction pattern of the sample over a specific 2θ range (e.g., 5° to 40°).
-
Data Analysis:
-
Analyze the diffraction pattern for the presence of sharp peaks (indicative of crystalline regions) or broad halos (indicative of amorphous regions).
-
The crystallinity index (CrI) can be calculated from the diffraction data using established methods.
-
Biological Interactions and Signaling Pathways
While direct research on the signaling pathways of acetylated cello-oligosaccharides is limited, studies on other acetylated oligosaccharides provide valuable insights into their potential biological activities. For instance, peracetylated chitosan (B1678972) oligosaccharides have been shown to protect against glutamate-induced neuronal cell death by modulating the Bcl-2/Bax signaling pathway.[13][14]
This pathway suggests that acetylated oligosaccharides may exert protective effects in neuronal cells by upregulating the anti-apoptotic protein Bcl-2, which in turn inhibits the pro-apoptotic protein Bax, thereby preventing programmed cell death. This provides a plausible model for investigating the bioactivity of acetylated cello-oligosaccharides in drug development.
Conclusion
Acetylation is a versatile and effective method for modifying the physicochemical properties of cello-oligosaccharides. By controlling the degree of substitution, properties such as solubility, thermal stability, and crystallinity can be tailored for specific applications. This guide has provided a foundational understanding of these properties, along with detailed experimental protocols for their synthesis and characterization. The exploration of the biological activities of acetylated cello-oligosaccharides, potentially through pathways analogous to those of other acetylated oligosaccharides, presents an exciting frontier for research in drug delivery and biomaterials science. Further investigation into the precise quantitative relationships between the degree of polymerization, degree of substitution, and the resulting physicochemical and biological properties will be crucial for the rational design of novel ACOS-based technologies.
References
- 1. Cellobiose - Wikipedia [en.wikipedia.org]
- 2. Product solubility control in cellooligosaccharide production by coupled cellobiose and cellodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. Thermal Properties and Thermal Degradation of Cellulose Tri-Stearate (CTs) [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ionsource.com [ionsource.com]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. Acetylated Chitosan Oligosaccharides Act as Antagonists against Glutamate-Induced PC12 Cell Death via Bcl-2/Bax Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylated chitosan oligosaccharides act as antagonists against glutamate-induced PC12 cell death via Bcl-2/Bax signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of D-Cellopentose Heptadecaacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of D-Cellopentose Heptadecaacetate, a fully acetylated derivative of the oligosaccharide cellopentaose. Given the increasing interest in the biological roles of oligosaccharides and their derivatives in drug development and glycobiology, understanding their structural characterization by mass spectrometry is crucial. This document outlines the expected fragmentation patterns, detailed experimental protocols, and theoretical quantitative data for the analysis of this compound.
Introduction to the Mass Spectrometry of Acetylated Oligosaccharides
Mass spectrometry is a powerful analytical technique for the structural elucidation of complex carbohydrates.[1] The acetylation of oligosaccharides, such as D-Cellopentose, to form this compound, enhances their analysis by mass spectrometry in several ways. Acetylation increases the hydrophobicity of the molecule, which can improve its ionization efficiency and chromatographic separation.[2] Furthermore, the fragmentation patterns of acetylated oligosaccharides in tandem mass spectrometry (MS/MS) experiments can provide valuable information about their sequence and linkage.[3]
The molecular formula for this compound is C64H86O43, with a molecular weight of 1543.34 g/mol .[4][5] Mass spectrometry analysis typically involves the ionization of the molecule, followed by mass-to-charge ratio (m/z) measurement of the parent ion and its fragments.
Experimental Protocols
A detailed protocol for the mass spectrometric analysis of this compound is provided below. This protocol is based on established methods for the analysis of acetylated oligosaccharides.
Sample Preparation and Acetylation
A general protocol for the acetylation of oligosaccharides is as follows:
-
Dissolution: Dissolve the oligosaccharide (D-Cellopentose) in a suitable solvent, such as a mixture of pyridine (B92270) and acetic anhydride.
-
Reaction: The reaction is typically carried out at room temperature or with gentle heating for several hours to ensure complete acetylation of all hydroxyl groups.
-
Quenching and Extraction: The reaction is quenched by the addition of water, and the acetylated product is extracted using an organic solvent like dichloromethane.
-
Purification: The extracted this compound is then purified, often by silica (B1680970) gel chromatography, to remove any excess reagents and byproducts.
-
Final Preparation for MS: The purified sample is dissolved in an appropriate solvent for mass spectrometry, typically a mixture of acetonitrile (B52724) and water, often with the addition of a salt (e.g., sodium acetate) to promote the formation of specific adducts.
Mass Spectrometry Analysis
The following outlines a typical workflow for the analysis of this compound by electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Caption: Experimental workflow for ESI-MS/MS analysis.
Instrumentation:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source is suitable.[6]
-
Ionization Mode: Positive ion mode is typically used for acetylated oligosaccharides, as they readily form adducts with cations like sodium ([M+Na]+).
-
MS1 Analysis: A full scan in the m/z range of 500-2000 is performed to identify the parent ion of this compound. The expected [M+Na]+ ion would be at approximately m/z 1566.3.
-
MS/MS Analysis: The [M+Na]+ parent ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the MS2 scan.
-
Collision Energy: The collision energy should be optimized to achieve a good balance between the parent ion intensity and the production of a rich fragmentation pattern.
Expected Fragmentation Pattern and Data
The fragmentation of acetylated oligosaccharides in MS/MS experiments is characterized by specific neutral losses and cleavages of glycosidic bonds.
Key Fragmentation Pathways
The CID of the [M+Na]+ ion of this compound is expected to proceed through the following primary pathways:
-
Neutral Loss of Acetic Acid: A characteristic fragmentation for acetylated compounds is the neutral loss of acetic acid (CH3COOH), which corresponds to a mass difference of 60 Da. Multiple losses of acetic acid are commonly observed.
-
Glycosidic Bond Cleavage: Cleavage of the glycosidic bonds between the glucose units results in the formation of B and Y ions. The charge is typically retained on the non-reducing end (B ions) or the reducing end (Y ions).
-
Cross-Ring Cleavage: While less common for glycosidic bond fragmentation, some cross-ring cleavages (A and X ions) may also occur, providing information about the linkage positions.
Caption: Fragmentation pathways of this compound.
Quantitative Data Summary
The following table presents a theoretical summary of the expected major fragment ions and their corresponding m/z values for the [M+Na]+ precursor ion of this compound. The relative intensities are illustrative and can vary depending on the experimental conditions.
| Ion Type | Proposed Structure | Theoretical m/z | Relative Intensity (Illustrative) |
| [M+Na]+ | Intact Molecule + Na+ | 1566.3 | 100% |
| [M+Na-60]+ | Loss of one acetic acid | 1506.3 | 85% |
| [M+Na-120]+ | Loss of two acetic acids | 1446.3 | 60% |
| B1 | Acetylated Glucose | 331.1 | 40% |
| Y4 | Tetrasaccharide | 1259.2 | 35% |
| B2 | Disaccharide | 619.2 | 30% |
| Y3 | Trisaccharide | 971.1 | 25% |
| B3 | Trisaccharide | 907.3 | 20% |
| Y2 | Disaccharide | 683.0 | 15% |
| B4 | Tetrasaccharide | 1195.4 | 10% |
| Y1 | Glucose | 395.0 | 5% |
Note: The m/z values are calculated based on the monoisotopic masses of the elements. The relative intensities are hypothetical and serve for illustrative purposes. Actual experimental data may show variations.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. Through careful optimization of experimental parameters and detailed interpretation of the fragmentation patterns, it is possible to confirm the identity and sequence of this complex carbohydrate. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists working in the fields of glycobiology, drug development, and analytical chemistry. The combination of high-resolution mass spectrometry with derivatization techniques like acetylation is a cornerstone of modern carbohydrate analysis.
References
- 1. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onesearch.uark.edu [onesearch.uark.edu]
- 4. scbt.com [scbt.com]
- 5. This compound | 83058-38-2 | OC06514 [biosynth.com]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
The Discovery and Isolation of Acetylated Pentasaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of acetylated pentasaccharides. These complex carbohydrates play crucial roles in various biological processes and are of significant interest in drug discovery and development. This document outlines the historical context of their discovery, detailed protocols for their isolation from natural sources and chemical synthesis, comprehensive characterization methodologies, and their involvement in biological signaling pathways.
Discovery of Acetylated Pentasaccharides
The journey of understanding acetylated pentasaccharides is intertwined with the broader history of carbohydrate chemistry and the elucidation of the structure and function of complex glycans. While the acetylation of monosaccharides was described early in the history of organic chemistry, the identification and synthesis of specific, biologically active acetylated pentasaccharides is a more recent development.
A pivotal moment in this field was the synthesis of a protected pentasaccharide corresponding to the antithrombin III binding region of heparin. This work laid the foundation for the development of the synthetic anticoagulant drug Fondaparinux, a highly specific factor Xa inhibitor. Fondaparinux is a synthetic analogue of the antithrombin-binding pentasaccharide found in heparin and heparan sulfate. Its synthesis was a landmark achievement, demonstrating the feasibility of constructing complex, biologically active oligosaccharides with high precision. This synthetic pentasaccharide contains N-acetylated glucosamine (B1671600) residues, highlighting the importance of acetylation for its biological activity.[1][2]
The discovery of naturally occurring acetylated oligosaccharides has often been the result of detailed structural analysis of complex polysaccharides from various sources, including plants and bacteria. For instance, studies on plant cell wall components like xyloglucan (B1166014) have revealed the presence of endogenously O-acetylated oligosaccharide subunits.[3] These discoveries underscore the natural prevalence and structural diversity of acetylated oligosaccharides.
Isolation of Acetylated Pentasaccharides
The isolation of acetylated pentasaccharides can be approached from two primary starting points: extraction from natural sources or purification from a synthetic reaction mixture.
Isolation from Natural Sources
Isolating naturally occurring acetylated pentasaccharides requires careful handling to preserve the labile acetyl groups, which can be susceptible to hydrolysis under harsh conditions.
Experimental Protocol: Isolation of Acetylated Xyloglucan Oligosaccharides from Plant Cell Walls
This protocol is adapted from methods used for the isolation of acetylated xyloglucan oligosaccharides from plant sources.[3]
1. Materials and Reagents:
- Plant tissue (e.g., suspension-cultured cells, leaves)
- Liquid nitrogen
- Enzyme solution (e.g., endoglucanase) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
- Ethanol (B145695)
- Deionized water
- Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase or porous graphitic carbon)
- Solvents for HPLC (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
2. Procedure:
- Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.
- Enzymatic Digestion: Suspend the powdered tissue in the enzyme solution and incubate at an optimal temperature (e.g., 37°C) for a specified time (e.g., 24-48 hours) to digest the polysaccharide backbone and release oligosaccharide fragments.
- Enzyme Inactivation and Precipitation: Heat the mixture to inactivate the enzyme (e.g., 100°C for 10 minutes). Cool the mixture and add ethanol to a final concentration of 80% (v/v) to precipitate larger polysaccharides.
- Centrifugation: Centrifuge the mixture to pellet the precipitate. The supernatant contains the smaller oligosaccharides.
- Drying and Desalting: Dry the supernatant using a rotary evaporator or lyophilizer. Desalt the dried residue using a size-exclusion chromatography column (e.g., Bio-Gel P-2) eluted with deionized water.
- Fractionation by HPLC: Fractionate the desalted oligosaccharides by reverse-phase or porous graphitic carbon HPLC. Use a gradient of acetonitrile in water (with a small amount of trifluoroacetic acid, e.g., 0.1%) to elute the acetylated pentasaccharides.
- Collection and Analysis: Collect the fractions and analyze them for the presence of acetylated pentasaccharides using mass spectrometry and NMR spectroscopy.
Purification of Synthetically Derived Acetylated Pentasaccharides
The purification of chemically synthesized acetylated pentasaccharides is crucial to remove reagents, byproducts, and incompletely synthesized intermediates.
Experimental Protocol: Purification of a Protected Acetylated Pentasaccharide by Silica (B1680970) Gel Chromatography
This protocol is a generalized procedure based on methods reported for the purification of synthetic oligosaccharides.[4]
1. Materials and Reagents:
- Crude synthetic reaction mixture containing the protected acetylated pentasaccharide
- Silica gel (for column chromatography, e.g., 230-400 mesh)
- Solvent system for elution (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane)
- Thin-layer chromatography (TLC) plates (silica gel coated)
- TLC visualization reagent (e.g., ceric ammonium (B1175870) molybdate (B1676688) stain)
- Glass column for chromatography
- Fraction collector (optional)
2. Procedure:
- Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial elution solvent or a compatible solvent.
- Column Packing: Prepare a silica gel column by making a slurry of silica gel in the initial, non-polar elution solvent and pouring it into the glass column. Allow the silica to settle and equilibrate the column with the starting solvent system.
- Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
- Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. The optimal gradient will depend on the specific properties of the target compound and impurities.
- Fraction Collection: Collect fractions of the eluate.
- TLC Analysis: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots.
- Pooling and Concentration: Combine the fractions containing the pure desired product, as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified protected acetylated pentasaccharide.
Characterization of Acetylated Pentasaccharides
The structural elucidation of acetylated pentasaccharides relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of oligosaccharides, including the sequence of monosaccharides, the configuration of glycosidic linkages, and the location of acetyl groups.
Experimental Protocol: NMR Sample Preparation and Analysis
1. Sample Preparation: [5][6][7]
- Dissolve 1-5 mg of the purified acetylated pentasaccharide in 0.5-0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound.
- For samples dissolved in D₂O, repeated lyophilization from D₂O can be performed to exchange exchangeable protons (e.g., -OH) with deuterium, simplifying the spectrum.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
2. NMR Experiments:
- 1D ¹H NMR: Provides information on the number and chemical environment of protons. The anomeric protons (H-1) typically resonate in a distinct region of the spectrum (δ 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) can help determine the anomeric configuration (α or β). The signals from the acetyl methyl groups appear as sharp singlets around δ 2.0-2.2 ppm.[8]
- 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide residue, allowing for the assignment of the proton spin systems.
- 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for assigning all the protons of a particular monosaccharide residue.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for determining the glycosidic linkages between monosaccharide units and for confirming the position of acetyl groups by observing correlations from the acetyl methyl protons to the carbon bearing the acetyl group.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is useful for confirming glycosidic linkages and determining the overall conformation of the pentasaccharide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and composition of the acetylated pentasaccharide. Tandem MS (MS/MS) experiments can be used to determine the sequence of monosaccharides.
Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation:
- The sample preparation method depends on the ionization technique used (e.g., MALDI or ESI).
- For MALDI-TOF MS: Mix a small amount of the sample solution with a matrix solution (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate and allow it to crystallize.
- For ESI-MS: Dilute the sample in a suitable solvent system (e.g., methanol/water with a small amount of formic acid or ammonium acetate) and infuse it directly into the mass spectrometer or inject it via an HPLC system.
2. MS Analysis:
- Full Scan MS: Determine the molecular weight of the acetylated pentasaccharide. The observed mass will correspond to the molecular formula of the compound.
- Tandem MS (MS/MS): Select the molecular ion of the pentasaccharide and subject it to collision-induced dissociation (CID). The resulting fragment ions correspond to the cleavage of glycosidic bonds, providing information about the monosaccharide sequence. The loss of acetyl groups can also be observed.
Quantitative Data
The following tables summarize representative quantitative data from the synthesis of acetylated pentasaccharides.
Table 1: Yields of Synthetic Acetylated Pentasaccharide Intermediates
| Synthetic Step | Starting Materials | Product | Yield (%) | Reference |
| [3+2] Glycosylation | Trisaccharide donor and disaccharide acceptor | Protected pentasaccharide | 50-70 | |
| Deprotection of Acetyl Groups | Per-O-acetylated pentasaccharide | Polyhydroxylated pentasaccharide | >90 | |
| Global Deprotection (Hydrogenolysis) | Fully protected pentasaccharide | Final deprotected pentasaccharide | ~80-90 |
Table 2: Purity of a Synthetic Acetylated Pentasaccharide
| Analytical Method | Purity (%) |
| HPLC-UV | >98 |
| qNMR | >95 |
Signaling Pathways and Experimental Workflows
Acetylated pentasaccharides can play crucial roles in mediating biological signaling. A prime example is the synthetic pentasaccharide Fondaparinux, which selectively inhibits Factor Xa in the coagulation cascade.
Signaling Pathway of Fondaparinux
Fondaparinux exerts its anticoagulant effect by binding to antithrombin III (ATIII), inducing a conformational change that potentiates the inhibition of Factor Xa. This prevents the conversion of prothrombin to thrombin, a key enzyme in the formation of blood clots.[9][10][11]
Caption: Signaling pathway of Fondaparinux in the coagulation cascade.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the chemical synthesis and subsequent characterization of an acetylated pentasaccharide.
Caption: Experimental workflow for the synthesis and characterization of an acetylated pentasaccharide.
References
- 1. The clinical use of Fondaparinux: A synthetic heparin pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Sample preparation | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]
- 8. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
The Biological Frontier of Peracetylated Oligosaccharides: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning field of peracetylated oligosaccharides. This class of compounds is gaining significant attention for its diverse and potent biological activities, offering promising avenues for therapeutic intervention in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. By masking the polar hydroxyl groups of oligosaccharides with acetyl groups, peracetylation enhances their cell permeability, allowing for more effective interaction with intracellular targets. This guide provides a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Neuroprotective Effects of Peracetylated Chitosan (B1678972) Oligosaccharides
Peracetylated chitosan oligosaccharides (PACOs) have demonstrated significant neuroprotective properties in various in vitro and in vivo models. A primary mechanism of action is the inhibition of glutamate-induced excitotoxicity, a common pathway in neuronal cell death.
Pre-treatment of neuronal cells with PACOs has been shown to markedly inhibit cell death in a concentration-dependent manner. This protective effect is attributed to the suppression of apoptosis, as evidenced by the modulation of the Bcl-2 family of proteins and the inhibition of caspase activation.[1]
Key Signaling Pathways
Bcl-2/Bax Signaling Pathway: Peracetylated oligosaccharides have been observed to influence the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. By promoting the expression of anti-apoptotic proteins like Bcl-2 and inhibiting pro-apoptotic proteins like Bax, these compounds help to maintain mitochondrial integrity and prevent the release of cytochrome c, a key initiator of the apoptotic cascade.
Bcl-2/Bax signaling pathway and the inhibitory role of PACOs.
PI3K/Akt/GSK3β Signaling Pathway: Another critical neuroprotective pathway modulated by PACOs is the PI3K/Akt/GSK3β cascade. Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis. PACOs have been shown to enhance the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). Inactivation of GSK3β prevents the downstream activation of pro-apoptotic factors.[2]
PI3K/Akt/GSK3β signaling pathway and the activating role of PACOs.
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activity of various peracetylated oligosaccharides. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 1: Neuroprotective Activity of Peracetylated Chitosan Oligosaccharides (PACOs)
| Compound | Cell Line | Insult | Assay | Concentration | Effect | Reference |
| PACOs (Q-2, Q-3, Q-4) | PC12 | Glutamate (B1630785) (4 mM) | Resazurin (B115843) | 100-400 µg/mL | Increased cell viability | [3] |
| PACOs (Q-2, Q-3, Q-4) | PC12 | Glutamate (4 mM) | LDH Release | 200 µg/mL | Decreased LDH release by ~56% | [3] |
| PACOs (Q-2, Q-3, Q-4) | PC12 | Glutamate (4 mM) | DCFH-DA | 200 µg/mL | Reduced ROS production by ~28% | [3] |
| PACOs | Sprague-Dawley Rats | Aβ25-35 | Immunohistochemistry | 25, 50, 100 mg/kg | Reduced cleaved caspase-3 activation | [4] |
Table 2: Anticancer Activity of Peracetylated Oligosaccharide Derivatives
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Peracetylated 6,6-difluoro-L-fucose | HCT116 | Alamar Blue | ~25 µM (at 100 µM treatment) | [5] |
| Peracetylated 6,6,6-trifluoro-L-fucose | HCT116, HT29, MDA-MB-231, A549 | Alamar Blue | Significant inhibition at 100 µM | [5] |
| Chitosan Oligosaccharides (COS) | PC3, A549 | MTT | 25 µg/mL | [6] |
| Chitosan Oligosaccharides (COS) | HepG2 | MTT | 50 µg/mL | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of peracetylated oligosaccharides.
Resazurin Cell Viability Assay
Rationale: This assay is a simple and sensitive method to measure cell viability based on the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the peracetylated oligosaccharide for 2 hours.
-
Induce cytotoxicity by adding the desired insult (e.g., 4 mM glutamate for neurotoxicity studies) and incubate for 24 hours.
-
Add resazurin solution (final concentration 0.1 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Rationale: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Follow steps 1-3 of the Resazurin Cell Viability Assay protocol.
-
After the 24-hour incubation, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
Rationale: This assay measures the levels of intracellular reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Follow steps 1-3 of the Resazurin Cell Viability Assay protocol.
-
After the incubation with the insult, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.
-
Quantify the relative ROS levels as a percentage of the control group.
Experimental Workflow Visualizations
The following diagrams illustrate typical experimental workflows for screening and evaluating the biological activities of peracetylated oligosaccharides.
Workflow for screening neuroprotective compounds.
Workflow for screening anti-inflammatory compounds.
This technical guide provides a foundational understanding of the biological activities of peracetylated oligosaccharides. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this exciting and promising field of medicinal chemistry and drug discovery. The enhanced bioavailability of these modified natural products opens up new possibilities for targeting intracellular pathways that were previously challenging to access with native oligosaccharides. Further exploration of the structure-activity relationships of a wider range of peracetylated oligosaccharides is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The neuroprotective effects of peracetylated chitosan oligosaccharides against β-amyloid-induced cognitive deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of D-Cellopentose Heptadecaacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of D-Cellopentose Heptadecaacetate in organic solvents. The information is curated for professionals in research and development who utilize acetylated carbohydrates in their work. This document presents qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing the solubility of acetylated oligosaccharides.
Core Data: Solubility Profile
This compound, a fully acetylated derivative of the oligosaccharide cellopentaose, exhibits solubility in a range of organic solvents. This property is critical for its application in synthesis, purification, and as a starting material in various chemical processes. The available qualitative data on its solubility is summarized below.
| Organic Solvent | Chemical Formula | Solubility |
| Dichloromethane | CH₂Cl₂ | Soluble[1] |
| Chloroform | CHCl₃ | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Soluble |
Experimental Protocol: Gravimetric Determination of Solubility
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is adapted from established gravimetric methods for solubility assessment.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Glass vials with airtight caps
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed, solvent-resistant sample containers (e.g., glass petri dishes or vials)
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired experimental temperature. Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a micropipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a solvent-compatible filter.
-
Solvent Evaporation: Transfer the collected aliquot of the saturated solution to a pre-weighed sample container. Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a desiccator.
-
Mass Determination: Once the solvent has been completely removed, re-weigh the sample container with the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))
-
Replicates: For accuracy and statistical validity, it is crucial to perform the experiment in triplicate and report the average solubility and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Factors Influencing Acetylated Carbohydrate Solubility
While specific quantitative data for this compound is limited, the solubility of acetylated carbohydrates, in general, is influenced by several factors. Understanding these can aid in solvent selection and the design of experimental procedures. The following diagram illustrates the logical relationships between these factors and solubility.
References
An In-depth Technical Guide to the Chemical Properties of CAS Number 83058-38-2: D-Cellopentose Heptadecaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS number 83058-38-2, D-Cellopentose heptadecaacetate. This document details its structural characteristics, physicochemical data, and analytical methodologies, and explores its potential biological significance based on related compounds.
Core Chemical Properties
This compound is a fully acetylated derivative of cellopentaose, a linear oligosaccharide consisting of five β-(1→4) linked D-glucose units. The peracetylation of the hydroxyl groups significantly alters its physical and chemical properties, most notably increasing its hydrophobicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 83058-38-2 | [1] |
| Molecular Formula | C₆₄H₈₆O₄₃ | [1] |
| Molecular Weight | 1543.34 g/mol | [1] |
| Appearance | White to Off-White Solid | General knowledge |
| Melting Point | 242-244 °C | [2] |
| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate | [2] |
| Storage Temperature | 2°C - 8°C | General lab practice |
Synthesis and Characterization
The primary method for the synthesis of this compound is the peracetylation of D-cellopentaose. This reaction is a standard procedure in carbohydrate chemistry.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the peracetylation of an oligosaccharide using acetic anhydride (B1165640) and pyridine (B92270).
Materials:
-
D-Cellopentaose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (for quenching)
Procedure:
-
D-Cellopentaose is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0°C in an ice bath.
-
Acetic anhydride is added dropwise to the cooled solution. A molar excess of acetic anhydride per hydroxyl group is used to ensure complete acetylation.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual pyridine.
-
The resulting residue is dissolved in dichloromethane.
-
The organic layer is washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Analytical Characterization
The structure and purity of this compound are typically confirmed using standard analytical techniques in organic chemistry.
NMR spectroscopy is a powerful tool for the structural elucidation of acetylated oligosaccharides. Both ¹H and ¹³C NMR are employed to confirm the structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric protons, the ring protons, and the methyl protons of the acetyl groups. The integration of the acetyl methyl proton signals relative to the anomeric proton signals can confirm the degree of acetylation.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl groups, the anomeric carbons, the ring carbons, and the methyl carbons of the acetyl groups.
-
2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for the complete assignment of all proton and carbon signals and to confirm the glycosidic linkages.
HPLC is utilized to assess the purity of the synthesized compound. Due to the hydrophobic nature of the peracetylated oligosaccharide, reversed-phase HPLC is the method of choice.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the proportion of a less polar organic solvent. A common mobile phase system is a gradient of water and acetonitrile (B52724).
-
Detection: A UV detector is suitable for detection if the compound has a chromophore, or a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used.
-
Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and water, and filtered before injection.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are not extensively reported in publicly available literature, research on other peracetylated oligosaccharides provides valuable insights into its potential bioactivity. Specifically, peracetylated chitosan (B1678972) oligosaccharides have demonstrated neuroprotective effects. These effects are attributed to the inhibition of apoptosis (programmed cell death) through the modulation of the Bcl-2 family of proteins.
Studies have shown that peracetylated oligosaccharides can prevent glutamate-induced neuronal cell death by decreasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic cascade, and subsequently inhibits the activation of caspases, the executioners of apoptosis.
Given the structural similarity of this compound to other peracetylated oligosaccharides, it is plausible that it may exhibit similar neuroprotective activities through the modulation of the Bcl-2/Bax signaling pathway.
Conclusion
This compound (CAS 83058-38-2) is a well-defined, peracetylated oligosaccharide. Its chemical and physical properties are largely dictated by the presence of the numerous acetyl groups, rendering it a hydrophobic molecule. Standard organic chemistry techniques are employed for its synthesis and characterization. While direct biological data is limited, related compounds suggest a potential for neuroprotective activity through the modulation of key apoptotic signaling pathways. This technical guide provides a foundational understanding for researchers and scientists interested in the further investigation and application of this compound in drug discovery and development.
References
The Pivotal Role of Acetyl Groups in Oligosaccharide Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The addition of a simple acetyl group to an oligosaccharide can dramatically alter its structure and function, with profound implications for biological processes ranging from immune recognition to cell signaling. This in-depth technical guide explores the multifaceted roles of acetyl groups in oligosaccharide function, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural and physicochemical consequences of acetylation, its impact on molecular interactions, and its significance in various biological contexts. This guide also provides detailed experimental protocols for studying oligosaccharide acetylation and visualizes key pathways and workflows.
The Chemical and Structural Impact of Acetylation
Acetylation, the addition of an acetyl functional group (–COCH₃), is a common post-translational modification of oligosaccharides. This seemingly minor chemical alteration can have significant consequences for the three-dimensional structure and physicochemical properties of the glycan.
1.1. Conformational Changes:
The introduction of a bulky and hydrophobic acetyl group can restrict the rotational freedom around glycosidic linkages, leading to a more rigid oligosaccharide structure. This conformational rigidity can be crucial for presenting a specific epitope for molecular recognition. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for elucidating these conformational changes. For instance, studies on the Vi polysaccharide of Salmonella Typhi have shown that O-acetylation confers a more rigid and extended conformation, which is critical for its immunogenicity.[1]
1.2. Physicochemical Properties:
Acetylation can significantly alter the solubility and hydrophobicity of oligosaccharides. The addition of acetyl groups generally increases the hydrophobicity of the molecule. This change in polarity can influence how the oligosaccharide interacts with its environment, such as its partitioning between aqueous and lipid phases, which is particularly relevant for glycolipids embedded in cell membranes. For example, the degree of acetylation of chitosan (B1678972), a linear polysaccharide, directly influences its solubility and, consequently, its biomedical applications.[2][3][4]
Acetyl Groups as Modulators of Molecular Recognition
One of the most critical roles of acetyl groups on oligosaccharides is their ability to modulate interactions with other molecules, particularly proteins such as antibodies and lectins.
2.1. Immunogenicity and Epitope Masking:
O-acetylation plays a crucial role in the immunogenicity of bacterial capsular polysaccharides, which are key components of many vaccines. Acetyl groups can act as immunodominant epitopes, meaning they are the primary structures recognized by the immune system. For example, the O-acetyl groups on the serogroup A capsular polysaccharide of Neisseria meningitidis are essential for inducing a protective antibody response.[5] Conversely, the absence or removal of acetyl groups can unmask underlying epitopes, leading to a different immune response. In some cases, de-O-acetylation can even enhance the immunogenicity of certain polysaccharides by exposing conserved backbone structures.[6]
2.2. Lectin and Viral Recognition:
The binding of lectins, a class of carbohydrate-binding proteins, to cell surface glycans is a fundamental process in cell-cell recognition, signaling, and pathogen binding. Acetylation can either create or block lectin binding sites. For instance, O-acetylation of sialic acids can prevent their recognition by certain Siglecs (sialic acid-binding immunoglobulin-like lectins), thereby modulating immune responses.
Similarly, viruses often utilize host cell surface glycans as receptors for entry. The acetylation status of these glycans can be a determining factor for viral tropism. For example, influenza C and D viruses specifically recognize 9-O-acetylated sialic acids as their primary receptor.
Biological Contexts of Oligosaccharide Acetylation
The functional significance of acetylated oligosaccharides is evident in a wide range of biological systems.
3.1. Bacterial Polysaccharides and Vaccines:
As mentioned, O-acetylation is a key determinant of the immunogenicity of many bacterial capsular polysaccharides. Understanding the role of acetylation is therefore critical for the design of effective glycoconjugate vaccines against encapsulated bacteria such as Neisseria meningitidis, Streptococcus pneumoniae, and Salmonella Typhi. The level of O-acetylation can influence the magnitude and quality of the antibody response.[5][6]
3.2. Sialic Acid Acetylation in Health and Disease:
Sialic acids are terminal monosaccharides on many vertebrate glycans and play crucial roles in cell signaling and recognition. O-acetylation of sialic acids, particularly at the C9 position, is a dynamic process that can modulate a variety of biological functions. For example, changes in the O-acetylation of sialic acids have been implicated in cancer progression and metastasis. Furthermore, O-acetylated gangliosides are being explored as targets for cancer immunotherapy.[7][8]
3.3. Chitin and Chitosan Acetylation:
Chitin is a major structural component of the exoskeletons of arthropods and the cell walls of fungi. Its derivative, chitosan, is produced by the deacetylation of chitin. The degree of acetylation is a critical parameter that determines the physicochemical and biological properties of chitosan, including its biodegradability, biocompatibility, and antimicrobial activity. These properties make chitosan a versatile biopolymer for various biomedical and industrial applications.[2][3][4]
Data Presentation: Quantitative Effects of Acetylation
The following tables summarize quantitative data on the effects of oligosaccharide acetylation on immunogenicity and binding affinity.
| Polysaccharide | Acetylation Status | Immunogenicity (Metric) | Fold Change (Acetylated vs. Deacetylated) | Reference |
| S. aureus CP5 | O-acetylated | OPA Titer | >10 | [6] |
| S. aureus CP8 | O-acetylated | OPA Titer | >10 | [6] |
| MenC Polysaccharide | De-O-acetylated | SBA GMT vs. OAc- strain | ~2x higher IgG levels | [9] |
| Vi Polysaccharide | O-acetylated (88%) | anti-Vi IgG binding | Correlated with O-acetylation level | [1] |
Table 1: Impact of Acetylation on Immunogenicity. OPA: Opsonophagocytic Activity; SBA: Serum Bactericidal Activity; GMT: Geometric Mean Titer; CP: Capsular Polysaccharide; MenC: Neisseria meningitidis serogroup C.
| Ligand | Receptor | Acetylation Status | Binding Affinity (Kd) | Thermodynamic Parameters (ΔH, TΔS) | Reference |
| Mannosylated Glycodendrimer | Concanavalin A | N/A (comparative) | Kd1: 1.2 µM, Kd2: 4.8 nM | Not specified | [10] |
| Glycopeptide | Ricinus communis agglutinin-120 | N-acetylated | kass: 3.4 x 105 M-1s-1, kdiss: 2.1 x 10-3 s-1 | Not specified | [11] |
| Glycopeptide | Datura stramonium lectin | N-acetylated | kass: 5.7 x 105 M-1s-1, kdiss: 1.3 x 10-3 s-1 | Not specified | [11] |
| Glyconanoparticle-Man | Concanavalin A | N-acetylated | Apparent Kd in nM range | ΔH: -10 to -20 kcal/mol | [12] |
Table 2: Quantitative Analysis of Acetylated Oligosaccharide Interactions. Kd: Dissociation constant; kass: Association rate constant; kdiss: Dissociation rate constant.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to oligosaccharide acetylation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of oligosaccharide acetylation.
6.1. Synthesis of Acetylated and Deacetylated Oligosaccharides for Comparative Studies
Objective: To prepare acetylated and corresponding deacetylated oligosaccharides for use in comparative functional and structural assays.
Protocol for Per-O-acetylation:
-
Dissolve the unprotected oligosaccharide (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (B1165640) (excess, e.g., 1.5 equivalents per hydroxyl group) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Co-evaporate the mixture with toluene (B28343) to remove pyridine.
-
Purify the per-O-acetylated product by silica (B1680970) gel column chromatography.
Protocol for De-O-acetylation (Zemplén Deacetylation):
-
Dissolve the per-O-acetylated oligosaccharide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (e.g., 0.1 M solution in methanol).
-
Stir the reaction at room temperature and monitor by TLC.
-
When the reaction is complete (typically 1-4 hours), neutralize the solution with Amberlite IR120 (H⁺) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the deacetylated oligosaccharide.
6.2. Determination of the Degree of Acetylation
Objective: To quantify the extent of acetylation on a polysaccharide.
Protocol using 1H NMR Spectroscopy (for Chitosan):
-
Dissolve a known amount of the chitosan sample in D₂O containing a known amount of DCl.
-
Acquire a 1H NMR spectrum.
-
Integrate the signal corresponding to the three protons of the acetyl group (around 2.0 ppm).
-
Integrate the signals of the anomeric protons of the glucosamine (B1671600) and N-acetylglucosamine units (around 4.5-4.9 ppm).
-
Calculate the degree of acetylation (DA) using the following formula: DA (%) = [I(CH₃) / (I(H1) * 3)] * 100, where I(CH₃) is the integral of the acetyl protons and I(H1) is the integral of the anomeric protons.[2][4]
6.3. Analysis of Glycan-Protein Interactions using Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of the interaction between an acetylated oligosaccharide and a protein.
Protocol:
-
Sample Preparation:
-
Dialyze both the protein and the oligosaccharide ligand extensively against the same buffer to minimize buffer mismatch. A typical buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Determine the concentrations of the protein and ligand accurately using a suitable method (e.g., UV-Vis spectroscopy for protein).
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading Samples:
-
Load the protein solution into the sample cell (e.g., ~1.45 mL for a VP-ITC). A typical protein concentration is 10-100 µM.
-
Load the oligosaccharide solution into the injection syringe (e.g., ~100 µL). The ligand concentration should be 10-20 times the protein concentration.
-
-
Titration:
-
Perform a series of injections (e.g., 25 injections of 4 µL each) of the ligand into the protein solution.
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 300 seconds).
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[12][13][14]
-
6.4. Analysis of Acetylated Oligosaccharides by MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight and structure of acetylated oligosaccharides.
Protocol (Dried-Droplet Method):
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
Sample Preparation: Mix the oligosaccharide sample (in water or a suitable solvent) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate.
-
Crystallization: Allow the spot to air-dry completely at room temperature, forming a crystalline matrix with the embedded analyte.
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (e.g., reflectron positive ion mode).
-
The resulting spectrum will show peaks corresponding to the [M+Na]⁺ or [M+K]⁺ adducts of the acetylated oligosaccharides.
-
For structural information, tandem MS (MS/MS) can be performed to generate fragment ions.[15][16]
-
Conclusion
The acetylation of oligosaccharides is a subtle yet powerful modification that profoundly influences their structure, physicochemical properties, and biological functions. From dictating the immunogenicity of bacterial vaccines to modulating intricate cell signaling pathways, the impact of acetyl groups is far-reaching. A thorough understanding of the roles of acetylation is paramount for researchers in glycobiology, immunology, and drug development. The experimental approaches outlined in this guide provide a robust framework for investigating the fascinating world of acetylated oligosaccharides, paving the way for new discoveries and therapeutic innovations.
References
- 1. O-acetylation of typhoid capsular polysaccharide confers polysaccharide rigidity and immunodominance by masking additional epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Degree of Acetylation of Chitin Nanocrystals Measured by Various Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of O-Acetylation in the Immunogenicity of Bacterial Polysaccharide Vaccines [mdpi.com]
- 6. O-Acetylation is essential for functional antibody generation against Staphylococcus aureus capsular polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-acetylated Gangliosides as Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic measurement of the interaction between an oligosaccharide and lectins by a biosensor based on surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 16. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for D-Cellopentose Heptadecaacetate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Cellopentose Heptadecaacetate is a fully acetylated derivative of D-Cellopentaose, a pentasaccharide of glucose. While not a direct substrate for glycosidases due to the protective acetyl groups, its unique structure allows for its application in multi-step enzyme assays or as a substrate for carbohydrate esterases. These applications are particularly relevant in the fields of biofuel research, biomass degradation, and the study of enzyme systems involved in plant cell wall modification.
This document provides detailed protocols for two primary applications of this compound in enzyme assays:
-
Two-Step Coupled Assay: Enzymatic deacetylation of this compound to produce D-Cellopentaose, which then serves as a substrate for cellulolytic enzymes (e.g., endo-cellulase or β-glucosidase).
-
Carbohydrate Esterase Assay: Direct measurement of carbohydrate esterase activity by quantifying the release of acetate (B1210297) from this compound.
Application 1: Two-Step Coupled Assay for Cellulase (B1617823) Activity
This application is designed to screen for or characterize cellulase activity in the presence of an acetylated substrate, mimicking natural biomass. The workflow involves the deacetylation of this compound, followed by the quantification of glucose released by the action of cellulolytic enzymes on the resulting D-Cellopentaose.
Experimental Workflow
Protocol: Two-Step Coupled Cellulase Assay
Materials:
-
This compound
-
Carbohydrate Esterase (e.g., from Aspergillus niger)
-
Cellulase or β-Glucosidase sample
-
Sodium Phosphate Buffer (50 mM, pH 7.0)
-
Sodium Acetate Buffer (50 mM, pH 5.0)
-
Glucose Oxidase/Peroxidase (GOPOD) reagent
-
Glucose standard solution (1 mg/mL)
-
Microplate reader
-
96-well microplates
Procedure:
Step 1: Enzymatic Deacetylation
-
Prepare a stock solution of this compound (10 mg/mL) in a suitable organic solvent (e.g., DMSO) and then dilute to the working concentration in 50 mM Sodium Phosphate Buffer (pH 7.0).
-
In a microcentrifuge tube, combine:
-
100 µL of this compound solution (final concentration 1 mg/mL).
-
10 µL of Carbohydrate Esterase solution (e.g., 1 U/mL).
-
890 µL of 50 mM Sodium Phosphate Buffer (pH 7.0).
-
-
Incubate the reaction mixture at 37°C for a sufficient time to ensure complete deacetylation (e.g., 2-4 hours, optimization may be required).
-
Prepare a negative control by replacing the Carbohydrate Esterase solution with the buffer.
-
Heat-inactivate the esterase by incubating at 100°C for 10 minutes. Centrifuge to pellet any denatured protein. The supernatant now contains D-Cellopentaose.
Step 2: Cellulase Assay
-
In a new set of microcentrifuge tubes or a 96-well plate, prepare the cellulase reaction mixtures:
-
50 µL of the D-Cellopentaose-containing supernatant from Step 1.
-
40 µL of 50 mM Sodium Acetate Buffer (pH 5.0).
-
10 µL of the cellulase enzyme sample (appropriately diluted).
-
-
Prepare a substrate blank by adding 10 µL of buffer instead of the cellulase sample.
-
Prepare an enzyme blank using the supernatant from the deacetylation negative control.
-
Incubate at the optimal temperature for the cellulase (e.g., 50°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by heating at 100°C for 10 minutes.
Step 3: Glucose Quantification (GOPOD Assay)
-
Prepare a glucose standard curve (0 to 100 µg/mL).
-
To each well of a 96-well plate, add 20 µL of the heat-inactivated cellulase reaction mixture (or standard/blank).
-
Add 180 µL of GOPOD reagent to each well.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the concentration of glucose released in each sample by comparing with the glucose standard curve.
Data Presentation
| Sample | Absorbance at 510 nm (Mean ± SD) | Glucose Released (µg/mL) | Cellulase Activity (U/mL) |
| Substrate Blank | 0.05 ± 0.01 | 0 | N/A |
| Enzyme Blank | 0.08 ± 0.02 | 2.5 | N/A |
| Cellulase Sample 1 | 0.85 ± 0.05 | 80.2 | [Calculated Value] |
| Cellulase Sample 2 | 0.45 ± 0.03 | 41.5 | [Calculated Value] |
One unit (U) of cellulase activity is defined as the amount of enzyme that releases 1 µmole of glucose per minute under the specified assay conditions.
Application 2: Carbohydrate Esterase Assay
This protocol allows for the direct measurement of carbohydrate esterase activity by quantifying the amount of acetate released from this compound. This is useful for screening for novel esterases or for characterizing the substrate specificity of known enzymes.
Signaling Pathway
Protocol: Carbohydrate Esterase Assay
Materials:
-
This compound
-
Carbohydrate Esterase sample
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
Acetic Acid Assay Kit (e.g., from Megazyme or Sigma-Aldrich)
-
Microplate reader
-
96-well UV-transparent microplates (if using a UV-based assay kit)
Procedure:
-
Prepare a stock solution of this compound (10 mg/mL) in DMSO. Dilute to a working concentration of 1 mg/mL in 50 mM Tris-HCl buffer (pH 8.0).
-
In a 96-well plate, set up the following reactions:
-
Sample: 50 µL of this compound working solution + 10 µL of esterase sample.
-
Substrate Blank: 50 µL of this compound working solution + 10 µL of buffer.
-
Enzyme Blank: 50 µL of buffer + 10 µL of esterase sample.
-
-
Incubate the plate at the optimal temperature for the esterase (e.g., 37°C) for a defined time (e.g., 30 minutes).
-
Stop the reaction according to the instructions of the Acetic Acid Assay Kit (this may involve heat inactivation or the addition of a stop reagent).
-
Quantify the amount of acetate produced in each well by following the protocol of the Acetic Acid Assay Kit. This typically involves a series of enzymatic reactions that lead to a change in absorbance or fluorescence.
-
Measure the signal (e.g., absorbance at 340 nm for an NADH-coupled assay) using a microplate reader.
-
Calculate the amount of acetate released based on a standard curve prepared with acetic acid.
Data Presentation
| Sample | Signal (e.g., ΔAbsorbance at 340 nm) | Acetate Released (µM) | Esterase Activity (U/mL) |
| Substrate Blank | 0.010 ± 0.002 | 0.5 | N/A |
| Enzyme Blank | 0.015 ± 0.003 | 0.8 | N/A |
| Esterase Sample 1 | 0.250 ± 0.015 | 15.6 | [Calculated Value] |
| Esterase Sample 2 | 0.130 ± 0.010 | 8.1 | [Calculated Value] |
One unit (U) of esterase activity is defined as the amount of enzyme that releases 1 µmole of acetate per minute under the specified assay conditions.
Disclaimer
These protocols are intended as a guide and may require optimization for specific enzymes, equipment, and research goals. It is recommended to perform preliminary experiments to determine optimal substrate concentrations, enzyme concentrations, and incubation times. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols: D-Cellopentose Heptadecaacetate as a Substrate for Cellulase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Cellopentose Heptadecaacetate is a fully acetylated derivative of cellopentaose, a five-unit glucose oligomer linked by β-1,4-glycosidic bonds. Its well-defined chemical structure and solubility in certain organic solvents make it a potentially valuable substrate for investigating the activity of cellulases, particularly in understanding the influence of acetyl groups on enzyme kinetics and inhibition. The acetyl groups mimic the structure of acetylated cellulose (B213188), a common component of pretreated lignocellulosic biomass, making this substrate relevant for biofuel and biorefinery research.[1][2][3] Furthermore, studying the deacetylation and hydrolysis of such compounds can provide insights into the enzymatic degradation of complex carbohydrates, a critical aspect of drug development targeting carbohydrate-active enzymes.
This document provides detailed application notes and protocols for utilizing this compound in cellulase (B1617823) activity assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 83058-38-2 | [4] |
| Molecular Formula | C₆₄H₈₆O₄₃ | [4] |
| Molecular Weight | 1543.34 g/mol | [4] |
| Structure | A linear pentasaccharide of β-1,4-linked D-glucose units, fully acetylated. | |
| Solubility | Soluble in various organic solvents (e.g., DMSO, DMF). Aqueous solubility is limited. |
Principle of the Assay
The enzymatic hydrolysis of this compound by cellulases can proceed through two main pathways:
-
Direct Hydrolysis: Endoglucanases can cleave the internal β-1,4-glycosidic bonds of the acetylated oligosaccharide, releasing smaller, partially acetylated cello-oligosaccharides.
-
Deacetylation-Dependent Hydrolysis: In the presence of acetyl esterases, the acetyl groups are removed, exposing the underlying glucan chain for more efficient hydrolysis by cellulases.
The reaction products, which may include partially acetylated cello-oligosaccharides of varying lengths, cellobiose, glucose, and acetic acid, can be separated and quantified using High-Performance Liquid Chromatography (HPLC).[1][5]
Experimental Workflow
The overall experimental workflow for studying cellulase activity using this compound is depicted below.
Caption: General experimental workflow for cellulase assay.
Detailed Protocols
Protocol 1: Screening of Cellulase Activity on this compound
This protocol is designed to screen different cellulase preparations for their ability to hydrolyze this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cellulase enzyme preparations
-
Sodium citrate (B86180) buffer (50 mM, pH 4.8)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or water bath
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and a Refractive Index (RI) detector.[5]
Procedure:
-
Substrate Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Enzyme Preparation: Prepare solutions of different cellulase enzymes in the appropriate reaction buffer at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add 40 µL of the appropriate reaction buffer.
-
Add 10 µL of the this compound stock solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Final reaction volume: 60 µL. Final substrate concentration: ~1.67 mg/mL. Final enzyme concentration: ~0.167 mg/mL.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the respective cellulase for a defined period (e.g., 1, 4, and 24 hours).
-
Reaction Termination: Stop the reaction by heating the tubes at 100°C for 10 minutes.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at 10,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the supernatant onto the HPLC system.
-
Use an isocratic mobile phase, for example, 5 mM H₂SO₄, at a flow rate of 0.6 mL/min.[5]
-
Maintain the column temperature at 60°C.
-
Monitor the elution of the substrate and potential hydrolysis products using an RI detector.
-
-
Data Analysis: Compare the chromatograms of the enzyme-treated samples with a control sample (without enzyme) to identify the disappearance of the substrate peak and the appearance of new product peaks.
Protocol 2: Quantitative Analysis of this compound Hydrolysis
This protocol provides a method for quantifying the rate of hydrolysis and determining kinetic parameters.
Materials:
-
Same as Protocol 1.
-
Standard solutions of potential hydrolysis products (e.g., glucose, cellobiose, partially acetylated oligosaccharides if available).
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound and any available product standards in the reaction buffer containing the same concentration of DMSO as the final reaction mixture. Inject these standards into the HPLC to generate standard curves for quantification.
-
Reaction Setup and Incubation: Follow steps 1-4 from Protocol 1. It is recommended to take time-course samples (e.g., at 0, 15, 30, 60, 120, and 240 minutes) to determine the initial reaction rate.
-
Reaction Termination and Sample Preparation: Follow steps 5 and 6 from Protocol 1 for each time point.
-
HPLC Analysis: Analyze the samples by HPLC as described in Protocol 1.
-
Data Analysis:
-
Quantify the concentration of the remaining substrate and the formed products at each time point using the standard curves.
-
Calculate the initial rate of substrate consumption or product formation.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for easy comparison.
Table 1: Screening of Cellulase Activity
| Enzyme | Source Organism | Optimal pH | Optimal Temp (°C) | Substrate Conversion (%) after 24h | Major Products Detected |
| Cellulase A | Trichoderma reesei | 4.8 | 50 | ||
| Cellulase B | Aspergillus niger | 5.0 | 55 | ||
| Cellulase C | Bacillus subtilis | 7.0 | 60 |
Table 2: Kinetic Parameters for a Selected Cellulase
| Substrate | Km (mg/mL) | Vmax (mg/mL/min) | kcat (s⁻¹) | kcat/Km (s⁻¹·mg⁻¹·mL) |
| This compound | ||||
| Control Substrate (e.g., CMC) |
Signaling Pathways and Logical Relationships
The enzymatic degradation of acetylated cellulose involves a synergistic action between deacetylating and hydrolytic enzymes. The following diagram illustrates this logical relationship.
Caption: Enzyme-substrate-product relationship.
Troubleshooting and Considerations
-
Substrate Solubility: this compound has poor water solubility. The use of a co-solvent like DMSO is necessary. Ensure that the final concentration of the co-solvent does not inhibit enzyme activity. A solvent tolerance test for each cellulase is recommended.
-
Product Identification: The hydrolysis of this compound can generate a complex mixture of partially acetylated oligosaccharides. Mass spectrometry (MS) coupled with HPLC can be a powerful tool for identifying these products.
-
Enzyme Purity: Commercial cellulase preparations are often mixtures of different enzymatic activities (endoglucanases, exoglucanases, β-glucosidases, and sometimes esterases). Using purified enzyme components will provide more precise kinetic data.
-
Control Experiments: Always include a no-enzyme control to account for any non-enzymatic hydrolysis of the substrate and a no-substrate control to check for any interfering peaks from the enzyme preparation itself.
By following these protocols and considering the outlined factors, researchers can effectively utilize this compound as a valuable tool for advancing our understanding of cellulase function and the enzymatic degradation of complex carbohydrates.
References
Application Notes and Protocols for Studying Carbohydrate-Protein Interactions with Acetylated Sugars
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the intricate interactions between acetylated carbohydrates and proteins. The use of acetylated sugars as probes and effector molecules is a burgeoning field, offering unique insights into cellular signaling, molecular recognition, and the development of novel therapeutics.
Application Notes
Introduction
Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell recognition and immune responses to pathogen invasion and cancer metastasis. Acetylated sugars, a class of carbohydrates bearing one or more acetyl groups, play a pivotal role in these interactions. The acetylation can occur naturally, as in the case of N-acetylglucosamine (GlcNAc) and N-acetylneuraminic acid (sialic acid), which are key components of cell surface glycans. Alternatively, synthetic peracetylated glycans are widely used as cell-permeable precursors for metabolic glycoengineering, allowing for the introduction of probes into cellular glycosylation pathways.
This document focuses on the application of various biophysical and biochemical techniques to quantitatively and qualitatively assess the interactions of proteins with both naturally occurring and synthetically modified acetylated sugars.
Key Techniques for Studying Acetylated Sugar-Protein Interactions
A suite of powerful techniques is available to elucidate the thermodynamics, kinetics, and structural basis of acetylated sugar-protein interactions.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3][4][5] This technique yields the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction without the need for labeling or immobilization.[1][2][3][4][5] It is particularly valuable for characterizing weak interactions, which are common in carbohydrate-protein binding.[6]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[7][8][9][10] It provides kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.[7][11] SPR is highly sensitive and requires relatively small amounts of sample, making it suitable for screening and detailed kinetic analysis.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for identifying and characterizing protein glycosylation, including O-GlcNAcylation.[12][13][14][15] In the context of carbohydrate-protein interactions, MS can be used to identify the specific sites of O-GlcNAc modification on a protein, which can influence its interactions with other proteins.[13][16] Furthermore, native mass spectrometry can be used to study intact protein-carbohydrate complexes.
-
Glycan Arrays: Glycan arrays consist of a collection of carbohydrate structures immobilized on a solid support, allowing for the high-throughput screening of carbohydrate-binding proteins.[17] Arrays containing a diverse range of acetylated glycans can be used to rapidly identify novel protein-carbohydrate interactions and to profile the binding specificity of lectins and antibodies.
Data Presentation
The following tables summarize quantitative data for the interaction of various proteins with acetylated and related sugars, as determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Table 1: Thermodynamic Parameters of Acetylated Sugar-Protein Interactions Measured by ITC
| Lectin/Protein | Ligand | K_a (M⁻¹) | K_D (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Concanavalin A | Methyl-α-D-mannopyranoside | 7.6 x 10³ | 131.6 | 1.0 | -8.2 | 3.3 | [18] |
| Concanavalin A | Poly(Man-Glc) Neoglycopolymer | 16.1 x 10⁶ | 0.062 | - | - | - | [18] |
| Concanavalin A | Poly(Man-Man) Neoglycopolymer | 30 x 10⁶ | 0.033 | - | - | - | [18] |
| AcmJRL | D-Mannose | - | 125 | 2 | - | - | [19] |
| Aminoglycoside N-6'-acetyltransferase-Ii (AAC(6')-Ii) | Acetyl-CoA | K_a1: 1.2 x 10⁶, K_a2: 1.1 x 10⁵ | K_D1: 0.83, K_D2: 9.1 | 2 | ΔH1: -10.4, ΔH2: -11.9 | -TΔS1: 2.2, -TΔS2: 5.1 | [20] |
Table 2: Kinetic and Affinity Data of Acetylated Sugar-Protein Interactions Measured by SPR
| Protein | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (µM) | Reference |
| DC-SIGN | Hexa-Fc | - | - | 1.26 | [21] |
| Wheat Germ Agglutinin (WGA) | N-acetyl-D-glucosamine (on cell surface) | 1.1 x 10³ | 0.012 | 10.9 | [22] |
Signaling Pathways Involving Acetylated Sugars
Acetylated sugars are integral to cellular signaling, acting as both intracellular modifiers and extracellular ligands.
The dynamic addition and removal of O-GlcNAc on intracellular proteins, known as O-GlcNAcylation, is a critical regulatory mechanism in immune cells.[23][24][25] O-GlcNAc transferase (OGT) adds O-GlcNAc to serine and threonine residues of target proteins, while O-GlcNAcase (OGA) removes it. This modification can compete with phosphorylation and alter protein stability, localization, and interactions. In T cells, activation via the T-cell receptor (TCR) leads to the O-GlcNAcylation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which is essential for their nuclear translocation and the subsequent expression of cytokines like IL-2.[23][25]
O-GlcNAc modification of transcription factors in T-cell activation.
UDP-sugars, including UDP-glucose and UDP-N-acetylglucosamine, can act as extracellular signaling molecules by activating the P2Y14 receptor, a G-protein coupled receptor (GPCR).[26][27] The P2Y14 receptor is expressed on various cell types, including immune cells, and its activation by UDP-sugars leads to the inhibition of adenylyl cyclase through a Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][28] This signaling pathway has been implicated in modulating immune responses and inflammation.[26]
References
- 1. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 15. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Recognition of Acetylated Oligosaccharides by Human L-ficolin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Collecting Variable-concentration Isothermal Titration Calorimetry Datasets in Order to Determine Binding Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. The O‐linked N‐acetylglucosamine modification in cellular signalling and the immune system | EMBO Reports [link.springer.com]
- 24. The Role of O-GlcNAcylation in Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | O-Linked β-N-Acetylglucosamine Modification: Linking Hypertension and the Immune System [frontiersin.org]
- 26. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Note: D-Cellopentose Heptadecaacetate as a Standard for HPLC Analysis
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of acetylated oligosaccharides using D-Cellopentose Heptadecaacetate as a primary analytical standard. The described protocol is applicable to researchers, scientists, and drug development professionals working with complex carbohydrate mixtures. The method utilizes a reversed-phase C18 column with a UV detector, providing a reliable and reproducible approach for the analysis of peracetylated oligosaccharides. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to ensure straightforward implementation.
Introduction
Oligosaccharides play crucial roles in various biological processes, and their accurate quantification is essential in fields ranging from glycobiology to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of these complex carbohydrates. However, due to their lack of a strong chromophore, native oligosaccharides are often derivatized to enable sensitive UV detection. Peracetylation is a common derivatization strategy that not only introduces UV-active acetyl groups but also increases the hydrophobicity of the analytes, making them suitable for reversed-phase HPLC.
This compound, the fully acetylated form of D-Cellopentose, is a high-purity, stable compound, making it an excellent candidate for use as an analytical standard. Its well-defined structure and molecular weight allow for precise calibration and accurate quantification of other acetylated oligosaccharides in a sample. This application note provides a detailed protocol for the use of this compound as a standard in the HPLC analysis of acetylated carbohydrate samples.
Materials and Methods
Reagents and Materials
-
This compound (CAS: 83058-38-2)[1]
-
Acetonitrile (B52724) (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Sample containing acetylated oligosaccharides
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Experimental Protocols
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
Sample Preparation
-
Peracetylation of Oligosaccharide Sample: If the sample contains underivatized oligosaccharides, peracetylation is required. A common method involves reacting the dried oligosaccharide sample with acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or sodium acetate) at an elevated temperature. The reaction mixture is then quenched, and the acetylated product is extracted and dried.
-
Dissolution: Dissolve the dried, acetylated sample in a known volume of acetonitrile to a final concentration within the calibration range of the working standards.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
HPLC Method
The separation of acetylated oligosaccharides is achieved using a reversed-phase HPLC method.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B5-25 min: 50-80% B25-30 min: 80% B30-32 min: 80-50% B32-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 205 nm |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.
Table 2: Calibration Data for this compound
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.05 | 150 |
| 0.10 | 305 |
| 0.20 | 610 |
| 0.30 | 915 |
| 0.40 | 1220 |
| 0.50 | 1525 |
The linearity of the method is assessed by the coefficient of determination (R²). For this example, the R² value was >0.999, indicating excellent linearity.
Sample Analysis
The concentration of acetylated oligosaccharides in the sample is determined by interpolating the peak area of the sample from the calibration curve.
Table 3: Quantification of Acetylated Oligosaccharide in a Sample
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (mg/mL) |
| Sample 1 | 750 | 0.246 |
| Sample 2 | 450 | 0.148 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of acetylated oligosaccharides using this compound as a standard.
Caption: Workflow for HPLC analysis of acetylated oligosaccharides.
Logical Relationship of Key Steps
This diagram outlines the logical progression from sample and standard preparation to the final quantitative result.
Caption: Logical flow from preparation to quantification.
Conclusion
The method described in this application note provides a reliable and accurate approach for the quantification of acetylated oligosaccharides using this compound as an external standard. The use of a standard C18 reversed-phase column and UV detection makes this method accessible to most analytical laboratories. The detailed protocol and clear data presentation format are intended to facilitate the adoption of this method for routine analysis in research and industrial settings.
References
Application Notes & Protocols: Enzymatic Synthesis of Complex Carbohydrates Using Acetylated Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex carbohydrates is a significant challenge in modern chemistry and biology due to the need for precise control over stereochemistry and regioselectivity at each glycosidic linkage. Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, have emerged as powerful tools for overcoming these hurdles.[1][2] Enzymes, particularly glycosyltransferases and glycosidases, offer unparalleled precision in creating specific glycosidic bonds under mild, aqueous conditions.[3][4]
A key strategy within this field involves the use of acetylated monosaccharide precursors. Acetyl groups can serve two primary purposes:
-
As protecting groups: In chemoenzymatic approaches, acetyl groups are often used to selectively block certain hydroxyl groups on a carbohydrate acceptor molecule. This directs the enzyme to add the next sugar unit at a specific, unprotected position. These protecting groups can be later removed under mild conditions.[5]
-
As part of the glycosyl donor: Acetylated sugars can also function as glycosyl donors in reactions catalyzed by certain enzymes, such as glycosidases operating in a transglycosylation mode.[6][7]
This document provides an overview and detailed protocols for the application of acetylated precursors in the enzymatic synthesis of oligosaccharides, a technique of significant interest for the development of novel therapeutics, vaccines, and diagnostics.
Experimental Workflows and Logical Relationships
A general workflow for the chemoenzymatic synthesis of a target oligosaccharide often involves a combination of chemical and enzymatic steps, including the strategic use of protecting groups like acetates.
Caption: General workflow for chemoenzymatic carbohydrate synthesis.
A powerful strategy for complex synthesis is the One-Pot Multienzyme (OPME) system, which combines several enzymatic reactions in a single vessel to build a glycan structure, often including the in-situ regeneration of expensive sugar nucleotide donors.[1][4]
Caption: One-Pot Multienzyme (OPME) synthesis with donor regeneration.
Protocols
Protocol 1: β-N-Acetylhexosaminidase-Catalyzed Synthesis of 6-O,N,N'-Triacetylchitobiose
This protocol describes the use of a 6-O-acetylated monosaccharide as a selectively protected acceptor in a transglycosylation reaction catalyzed by β-N-acetylhexosaminidase.[6][7] This enzyme transfers a glycosyl moiety from a donor to the C-4 hydroxyl position of the acetylated acceptor.
Materials:
-
Enzyme: β-N-acetylhexosaminidase (from Penicillium brasilianum).
-
Glycosyl Donor: p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
-
Acetylated Acceptor: 6-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose (6-O-acetyl-GlcNAc).
-
Buffer: Citrate-phosphate buffer (pH to be optimized for specific enzyme, typically pH 4.0-6.0).
-
Reaction Quenching Solution: e.g., 1 M Sodium Carbonate.
-
Analytical Tools: Thin-Layer Chromatography (TLC) plates (Silica Gel F254), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) for structural confirmation.
Methodology:
-
Reaction Setup:
-
Dissolve the glycosyl donor (e.g., pNP-GlcNAc) and the acetylated acceptor (6-O-acetyl-GlcNAc) in the reaction buffer. A typical starting molar ratio is 1:1, but this may require optimization.
-
Pre-incubate the solution at the optimal reaction temperature (e.g., 37°C).
-
-
Enzyme Addition:
-
Add the β-N-acetylhexosaminidase to the reaction mixture to initiate the reaction. The amount of enzyme will depend on its specific activity and should be optimized for efficient conversion.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using TLC. A suitable solvent system for chitobiose derivatives is isopropanol:water:concentrated NH3 (7:2:1 v/v).[6]
-
Spots can be visualized under UV light (for pNP-containing compounds) and by charring with 10% H2SO4 in ethanol.[6] The reaction is complete when the consumption of starting materials plateaus.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., 1 M Sodium Carbonate) or by heat inactivation (e.g., boiling for 5 minutes), depending on enzyme stability.
-
-
Purification:
-
Purify the product (6-O,N,N'-triacetylchitobiose) from the reaction mixture using column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure of the purified product using NMR spectroscopy. The formation of the (1→4) linkage and the presence of the 6-O-acetyl group can be verified by analyzing the chemical shifts of C-4 and C-6.[6]
-
Caption: Synthesis of an acetylated disaccharide via transglycosylation.
Protocol 2: Automated Enzymatic Glycosylation Using a Sulfonate Tag
This protocol outlines a generalized approach for automated glycan assembly based on a catch-and-release strategy.[8] A sulfonate tag is chemically installed on the initial carbohydrate, allowing for purification via solid-phase extraction after each enzymatic elongation step.
Materials:
-
Automated Synthesizer: A system capable of liquid handling, solid-phase extraction (SPE), and temperature control.[8][9]
-
Tagged Acceptor: Starting carbohydrate with a chemically installed sulfonate tag.
-
Glycosyltransferases: A panel of required enzymes for the desired synthesis pathway (e.g., B3GNT2, B4GalT1, ST6Gal1).
-
Sugar Nucleotide Donors: Corresponding activated sugar donors (e.g., UDP-GlcNAc, UDP-Gal, CMP-Neu5Ac).
-
Reaction Buffer: Buffer suitable for glycosyltransferase activity (e.g., Tris-HCl or MES buffer with appropriate metal cofactors like MnCl₂).
-
SPE Cartridge: Anion exchange cartridge for capturing the sulfonate-tagged glycan.
-
Washing/Elution Solutions: Solutions for washing the SPE cartridge and eluting the product.
-
Tag Removal Reagent: e.g., 0.25% Trifluoroacetic acid (TFA) in water.[8]
Methodology:
-
Tag Installation: Chemically synthesize the starting acceptor with a sulfonate tag.
-
Automated Synthesis Cycle (Iterative):
-
Reaction: The automated platform combines the tagged acceptor, a selected glycosyltransferase, and the corresponding sugar nucleotide donor in a reaction vessel. The reaction proceeds for a set time at an optimized temperature.
-
Capture (Catch): The entire reaction mixture is loaded onto the anion exchange SPE cartridge. The negatively charged sulfonate tag ensures the growing glycan is retained on the solid support.
-
Purification: The cartridge is washed to remove the enzyme, unreacted sugar nucleotide, and other reaction components.
-
Elution (Release): The purified, tagged glycan is eluted from the cartridge. The resulting solution is often directly usable in the next reaction cycle without buffer exchange or lyophilization.[8]
-
-
Repeat: The cycle is repeated with the next set of glycosyltransferase and sugar nucleotide donor to further elongate the glycan chain.
-
Final Tag Removal:
-
After the final elongation step and purification, the sulfonate tag is cleaved. For example, treatment with 0.25% TFA in water can remove an acid-labile tag.[8]
-
This step yields the final, untagged complex carbohydrate.
-
-
Final Purification: The final product is purified using standard methods like HPLC to remove the cleaved tag and any side products.
Quantitative Data Summary
The efficiency of enzymatic glycosylation using acetylated or other modified precursors can be high, as demonstrated by yields reported across various studies.
| Reaction Type | Enzyme/Catalyst | Precursors | Product | Yield/Conversion | Reference |
| Glycosylation | TMSOTf | 4-O-TBDMS-GlcNAc donor + 1-butanol | Butyl-β-GlcNAc derivative | 67% | [10] |
| Byproduct Formation | TMSOTf | 4-O-TBDMS-GlcNAc donor + 1-butanol | TBDMS-deprotected product | 12% | [10] |
| Tag Removal | 0.25% TFA | Sulfonate-tagged N-glycan | Reducing N-glycan | 92% | [8] |
| Transfructosylation | β-fructofuranosidase | N-acetylsucrosamine (SucNAc) | N-acetyl-1-kestosamine | 31.7% (190mg from 600mg) | [11] |
| Transfructosylation | β-fructofuranosidase | N-acetylsucrosamine (SucNAc) | N-acetylnystosamine | 10% (60mg from 600mg) | [11] |
| O-acetylation | Engineered Acyltransferase | Glucose + Acetyl-CoA | 6-O-acetyl-glucose | Up to 78% | [12] |
| O-acetylation | Engineered Acyltransferase | Maltose + Acetyl-CoA | 6-O-acetyl-maltose | Up to 78% | [12] |
References
- 1. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. longdom.org [longdom.org]
- 5. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic glycosylation using 6-O-acylated sugar donors and acceptors: beta-N-acetylhexosaminidase-catalysed synthesis of 6-O,N,N'-triacetylchitobiose and 6'-O,N,N'-triacetylchitobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An automated platform for the enzyme-mediated assembly of complex oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-Based Automated Synthesis and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: D-Cellopentose Heptadecaacetate in Carbohydrate Microarrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrate microarrays are powerful high-throughput platforms for investigating carbohydrate-protein interactions, which are fundamental to numerous biological processes, including cell-cell recognition, pathogen binding, and immune responses.[1][2][3] D-Cellopentose Heptadecaacetate, a peracetylated form of the cello-oligosaccharide D-Cellopentose, serves as a protected precursor for the presentation of cellopentaose (B43506) on microarray surfaces. The acetyl groups prevent unwanted chemical reactions during immobilization and can be removed in a subsequent step to expose the native carbohydrate structure for interaction studies. This approach allows for the controlled and oriented presentation of cellopentaose, a key structural component of cellulose (B213188) and a ligand for various carbohydrate-binding modules (CBMs) and cellulolytic enzymes.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the fabrication of carbohydrate microarrays for studying carbohydrate-protein interactions.
Applications
Carbohydrate microarrays displaying cellopentaose can be employed in a variety of applications, including:
-
Screening and Specificity Profiling of Carbohydrate-Binding Proteins: Rapidly screen and determine the binding specificity of a wide range of proteins, such as lectins, antibodies, and CBMs, for cellopentaose.[1][2]
-
Enzyme Activity Assays: Investigate the activity of cellulases and other glycoside hydrolases by monitoring the degradation of immobilized cellopentaose.
-
Drug Discovery: Identify small molecules or potential therapeutic proteins that inhibit or modulate the interaction between cellopentaose and its binding partners.
-
Biomarker Discovery: Screen serum samples for antibodies against specific carbohydrate structures, which can serve as disease biomarkers.[1]
Experimental Principles
The use of this compound in carbohydrate microarrays involves a multi-step process. First, the peracetylated oligosaccharide is typically modified with a linker at its reducing end to enable covalent immobilization onto a functionalized microarray surface. The acetyl protecting groups are then removed (deacetylation) to present the free hydroxyl groups of cellopentaose, making them accessible for interaction with binding partners. The microarray is then incubated with a fluorescently labeled protein of interest, and the binding events are detected using a microarray scanner.
Experimental Protocols
Protocol 1: Preparation of Cellopentaose-Amine from this compound for Microarray Immobilization
This protocol describes the deacetylation and subsequent reductive amination of this compound to introduce a primary amine linker for covalent attachment to amine-reactive microarray slides (e.g., NHS-ester or epoxy-coated slides).
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (0.5 M)
-
Dry methanol (MeOH)
-
Dowex® 50WX8 resin (H+ form)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Deacetylation:
-
Dissolve this compound in dry methanol.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until complete deacetylation is observed.
-
Neutralize the reaction with Dowex® 50WX8 (H+) resin, filter, and concentrate under reduced pressure to obtain D-Cellopentose.
-
-
Reductive Amination:
-
Dissolve the dried D-Cellopentose in a solution of ammonium acetate in DMSO.
-
Add sodium cyanoborohydride to the solution.
-
Stir the reaction at 65°C for 48 hours.
-
Purify the resulting cellopentaose-amine by silica gel column chromatography.
-
Confirm the product identity and purity by mass spectrometry and NMR.
-
Protocol 2: Fabrication of Cellopentaose Microarrays
This protocol details the printing of the prepared cellopentaose-amine onto NHS-ester activated glass slides.
Materials:
-
Cellopentaose-amine
-
Printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)
-
NHS-ester activated microarray slides
-
Microarray spotter (contact or non-contact)
-
Humid chamber
-
Blocking buffer (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
Procedure:
-
Preparation of Printing Solution: Dissolve cellopentaose-amine in the printing buffer to a final concentration of 100 µM.
-
Microarray Printing:
-
Transfer the printing solution to a 384-well plate.
-
Use a robotic microarrayer to spot the cellopentaose-amine solution onto the NHS-ester activated slides.
-
Print each sample in multiple replicates to ensure data quality.
-
-
Immobilization: Incubate the printed slides in a humid chamber at room temperature overnight to allow for efficient covalent bond formation.
-
Blocking:
-
Wash the slides with wash buffer to remove unbound carbohydrates.
-
Immerse the slides in blocking buffer for 1 hour at room temperature to quench any remaining active NHS-ester groups.
-
-
Final Wash and Drying:
-
Wash the slides extensively with wash buffer and then with deionized water.
-
Dry the slides by centrifugation or under a stream of nitrogen.
-
Store the fabricated microarrays in a desiccator at 4°C until use.
-
Protocol 3: Carbohydrate-Protein Interaction Assay
This protocol describes the use of the fabricated cellopentaose microarray to analyze the binding of a fluorescently labeled protein.
Materials:
-
Fabricated cellopentaose microarray
-
Fluorescently labeled protein of interest (e.g., a His-tagged CBM detected with a fluorescently labeled anti-His antibody, or a directly labeled lectin)
-
Probing buffer (e.g., PBST with 1% BSA)
-
Wash buffer (PBST)
-
Microarray scanner
Procedure:
-
Rehydration and Blocking:
-
Rehydrate the microarray slide by immersing it in probing buffer for 30 minutes at room temperature.
-
-
Protein Incubation:
-
Dilute the fluorescently labeled protein to the desired concentration in probing buffer.
-
Apply the protein solution to the microarray surface and cover with a coverslip to ensure even distribution.
-
Incubate in a humid chamber for 1 hour at room temperature.
-
-
Washing:
-
Remove the coverslip and wash the slide with wash buffer three times for 5 minutes each with gentle agitation.
-
Briefly rinse with deionized water.
-
-
Drying: Dry the slide by centrifugation or under a stream of nitrogen.
-
Scanning and Data Analysis:
-
Scan the microarray using a fluorescence microarray scanner at the appropriate wavelength.
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.
-
The average fluorescence intensity of the replicate spots is proportional to the amount of protein bound to the immobilized cellopentaose.
-
Data Presentation
The quantitative data obtained from microarray experiments can be summarized in tables for easy comparison of binding affinities or enzyme activities.
Table 1: Example Data for Binding of Carbohydrate-Binding Modules (CBMs) to Immobilized Cellopentaose
| CBM Family | Protein | Concentration (µg/mL) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| CBM3a | CBM3a from Clostridium thermocellum | 10 | 45,230 | 2,150 |
| CBM17 | CBM17 from Clostridium cellulovorans | 10 | 38,760 | 1,890 |
| CBM28 | CBM28 from Clostridium josui | 10 | 15,420 | 980 |
| Control | Bovine Serum Albumin (BSA) | 10 | 520 | 150 |
RFU: Relative Fluorescence Units. Data are representative and for illustrative purposes only.
Table 2: Example Data for Cellulase Activity Assay on Cellopentaose Microarray
| Enzyme | Concentration (µg/mL) | Incubation Time (min) | Remaining Fluorescence Intensity (RFU) | % Hydrolysis |
| Endoglucanase | 5 | 30 | 22,615 | 50 |
| Exoglucanase | 5 | 30 | 36,184 | 20 |
| Buffer Control | 0 | 30 | 45,230 | 0 |
% Hydrolysis is calculated relative to the buffer control. Data are representative and for illustrative purposes only.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.
Caption: Workflow for the fabrication and application of a cellopentaose microarray.
Caption: Interaction of a CBM with immobilized cellopentaose on a microarray.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbohydrate microarrays - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Carbohydrate microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oriented display of cello-oligosaccharides for pull-down binding assays to distinguish binding preferences of glycan binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Versatile protein microarray based on carbohydrate-binding modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbohydrate-binding modules influence substrate specificity of an endoglucanase from Clostridium thermocellum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Oligosaccharide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the chemoenzymatic synthesis of complex oligosaccharide derivatives. This powerful methodology combines the precision of enzymatic catalysis with the versatility of chemical synthesis to enable the creation of complex glycans that are challenging to produce by purely chemical or biological means.[1] The high regioselectivity and stereoselectivity of enzymes like glycosyltransferases and glycosidases allow for the formation of specific glycosidic linkages without the need for extensive protecting group manipulations, a common hurdle in chemical carbohydrate synthesis.[2]
The combination of chemical and enzymatic strategies offers a robust platform for generating bioactive oligosaccharides for various applications, including drug discovery, vaccine development, and as molecular probes to investigate biological processes.[3][4][5] For instance, the synthesis of heparin and heparan sulfate (B86663) oligosaccharides has been crucial for developing new anticoagulant drugs with improved safety profiles.[6][7] Similarly, the availability of synthetic human milk oligosaccharides (HMOs) is enabling research into their roles in infant nutrition and immune development.[3][8]
Core Concepts in Chemoenzymatic Oligosaccharide Synthesis
The chemoenzymatic approach typically involves the chemical synthesis of a core glycan structure or an activated sugar donor, which is then elaborated or utilized by enzymes to build the final oligosaccharide. Key enzyme classes employed in this strategy include:
-
Glycosyltransferases: These enzymes catalyze the transfer of a monosaccharide from an activated donor substrate (usually a nucleotide sugar) to an acceptor molecule with high specificity for both the donor and the acceptor, as well as the linkage formed.[9]
-
Glycosidases: While their natural function is to hydrolyze glycosidic bonds, under specific conditions (e.g., high substrate concentration or the use of activated donors), they can be used to form new glycosidic linkages through transglycosylation.[2][10] Engineered versions, known as glycosynthases, are mutant glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them, leading to higher product yields.[11]
-
Phosphorylases: These enzymes catalyze the reversible phosphorolysis of glycosidic bonds and can be used for oligosaccharide synthesis.
A significant advancement in this field is the development of one-pot multi-enzyme (OPME) systems . These systems combine several enzymes in a single reaction vessel to perform a cascade of reactions, often including the in situ generation of sugar nucleotides, which simplifies the overall process and increases efficiency.[3][8][12][13]
Data Presentation: Synthesis Yields of Bioactive Oligosaccharides
The following tables summarize quantitative data from various chemoenzymatic synthesis strategies for different classes of oligosaccharide derivatives.
Table 1: Chemoenzymatic Synthesis of Human Milk Oligosaccharides (HMOs)
| Target Oligosaccharide | Synthesis Strategy | Key Enzymes | Acceptor Substrate | Yield (%) | Reference |
| 3-Fucosyllactose (3-FL) | One-Pot Three-Enzyme (OPME) | BfFKP, PmPpA, Hp3/4FT | Lactose | 90 | [3] |
| Lacto-N-fucopentaose III (LNFP III) | One-Pot Three-Enzyme (OPME) | BfFKP, PmPpA, Hp3FT | Lacto-N-neotetraose (LNnT) | 94 | [3] |
| Lacto-N-triose II (LNTri II) | One-Pot Four-Enzyme (OPME) | BLNahK, PmGlmU, PmPpA, NmLgtA | Lactose, GlcNAc | Not specified | [3] |
| Fucosyllactose | Transfucosylation | α-L-fucosidase from Lactobacillus rhamnosus GG | Lactose | up to 25 | [14] |
| Lacto-N-fucopentaose III (LNFP III) | Automated Digital Microfluidics | OPME Modules | Tagged Lacto-N-tetraose | 51 (total) | [13] |
Table 2: Chemoenzymatic Synthesis of Heparan Sulfate and Sialylated Oligosaccharides
| Target Oligosaccharide | Synthesis Strategy | Key Enzymes | Starting Material | Yield (%) | Reference |
| Anticoagulant Heptasaccharide | Multi-step Enzymatic | KfiA, pmHS2, C5-epi, 2-OST, 6-OST, 3-OSTs | GlcA-AnMan disaccharide | 43 | [2] |
| Sialyl N-acetyllactosamine (sLacNAc) derivatives | One-Pot Two-Enzyme | N. meningitidis CMP-sialic acid synthetase, P. multocida α2,3-sialyltransferase | N-acetyllactosamine | Not specified (preparative scale) | [15] |
| Galacto-oligosaccharides | Glycosynthase-mediated | β-galactosidase glycosynthase from T. maritima | α-D-galactosyl formate | 75-95 | [11] |
| Xylosides | Glycosynthase-mediated | β-glucosidase glycosynthase from A. tumefaciens | α-Xylosyl fluoride | Variable | [11] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Multi-Enzyme (OPME) Synthesis of Sialyl-N-acetyllactosamine (sLacNAc)
This protocol is adapted from a method for the preparative-scale synthesis of sLacNAc derivatives.[15]
Materials:
-
N-acetyllactosamine (LacNAc) or a derivative (acceptor)
-
Sialic acid sodium salt (donor precursor)
-
Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (e.g., 200 mM, pH 8.8)
-
Neisseria meningitidis CMP-sialic acid synthetase (NmCSS)
-
Pasteurella multocida α2,3-sialyltransferase (PmST)
-
Reaction vessel (e.g., 15 mL centrifuge tube)
-
Incubator shaker
Procedure:
-
Prepare the reaction mixture in the reaction vessel by dissolving the following components in Tris-HCl buffer to the desired final volume (e.g., 5.0 mL):
-
N-acetyllactosamine (1 equivalent, e.g., 0.059 mmol)
-
Sialic acid sodium salt (1.5 equivalents, e.g., 0.088 mmol)
-
CTP disodium salt (1.5 equivalents, e.g., 0.088 mmol)
-
MgCl₂ to a final concentration of 20 mM
-
-
Add the enzymes to the reaction mixture:
-
N. meningitidis CMP-sialic acid synthetase (e.g., 3.0 units)
-
P. multocida α2,3-sialyltransferase (e.g., 1.5 units)
-
-
Incubate the reaction mixture at 37°C with shaking (e.g., 225 rpm) for a specified time (e.g., 3 hours). The progress of the reaction can be monitored by TLC or HPLC.
-
Upon completion, terminate the reaction, for example, by boiling for a few minutes to denature the enzymes.
-
Purify the product using appropriate chromatographic techniques, such as size-exclusion chromatography or anion-exchange chromatography, to remove enzymes, unreacted substrates, and byproducts.
-
Characterize the purified product by mass spectrometry and NMR spectroscopy to confirm its structure and purity.
Protocol 2: General Procedure for Glycosidase-Catalyzed Synthesis of Oligosaccharides via Transglycosylation
This protocol provides a general framework for the synthesis of oligosaccharides using a glycosidase.[10]
Materials:
-
Glycosidase (e.g., α-L-fucosidase, β-galactosidase)
-
Activated glycosyl donor (e.g., p-nitrophenyl-α-L-fucopyranoside, pNP-Fuc)
-
Glycosyl acceptor (e.g., lactose, N-acetylglucosamine)
-
Buffer solution appropriate for the chosen enzyme (e.g., sodium phosphate (B84403) or citrate (B86180) buffer)
-
Reaction vessel
-
Water bath or incubator
Procedure:
-
Dissolve the activated glycosyl donor and the acceptor substrate in the appropriate buffer in the reaction vessel. High concentrations of the acceptor are generally used to favor the transglycosylation reaction over hydrolysis.
-
Initiate the reaction by adding the glycosidase to the mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a period ranging from a few hours to several days.
-
Monitor the formation of the product and the consumption of the donor by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Terminate the reaction when the optimal yield is achieved, typically by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
-
Purify the desired oligosaccharide product from the reaction mixture, which will contain unreacted substrates, hydrolyzed donor, and potentially a mixture of regioisomers. Purification can be achieved by chromatographic methods like gel filtration, silica (B1680970) gel chromatography, or preparative HPLC.
-
Characterize the purified product(s) using mass spectrometry and NMR to determine the structure, including the newly formed glycosidic linkage.
Visualizations: Workflows and Pathways
Caption: General workflow of chemoenzymatic oligosaccharide synthesis.
Caption: One-pot multi-enzyme (OPME) pathway for sialylation.
Caption: Role of Sialyl Lewis X in cell adhesion.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chemoenzymatic synthesis of heparan sulfate and heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. DSpace [dspace.rpi.edu]
- 8. Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 11. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EASyMap-Guided Stepwise One-Pot Multienzyme (StOPMe) Synthesis and Multiplex Assays Identify Functional Tetraose-Core-Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01395F [pubs.rsc.org]
- 14. Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Prebiotic Potential of D-Cellopentose Heptadecaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the potential of D-Cellopentose Heptadecaacetate as a prebiotic agent. While direct experimental data on this compound is limited, this document extrapolates from research on other acetylated oligosaccharides to propose a robust investigational framework.[1][2][3][4] this compound is an oligosaccharide derivative.[5][6] Its structure, a pentasaccharide with seventeen acetate (B1210297) groups, suggests it may resist digestion in the upper gastrointestinal tract and become available for fermentation by the gut microbiota.
Introduction to Prebiotic Activity of Acetylated Oligosaccharides
Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial microorganisms in the colon, thereby conferring health benefits to the host.[7] Acetylation of oligosaccharides, such as fructo-oligosaccharides, has been shown to enhance their prebiotic properties.[1][2][3][4] This modification can influence their fermentation profile, potentially leading to increased production of short-chain fatty acids (SCFAs) and specific modulation of the gut microbiota.[1][2][3]
Potential benefits of this compound as a prebiotic include:
-
Selective fermentation: Promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus.[1][2][3]
-
SCFA production: Increasing the concentration of acetate, propionate, and butyrate (B1204436), which are crucial for gut health and immune function.[8][9][10]
-
Modulation of host signaling pathways: Influencing host physiology through microbial metabolites.[11][12][13]
Experimental Data Summary (Hypothetical)
The following tables present a hypothetical summary of expected quantitative data from in vitro fermentation studies of this compound compared to a known prebiotic (Fructo-oligosaccharides - FOS) and a negative control (Glucose).
Table 1: Short-Chain Fatty Acid (SCFA) Production after 24-hour In Vitro Fermentation
| Compound | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| This compound | 65.2 ± 5.1 | 22.8 ± 2.3 | 18.5 ± 1.9 | 106.5 ± 9.3 |
| Fructo-oligosaccharides (FOS) | 60.1 ± 4.8 | 20.5 ± 2.1 | 15.3 ± 1.5 | 95.9 ± 8.4 |
| Glucose (Control) | 35.7 ± 3.2 | 10.2 ± 1.1 | 5.1 ± 0.6 | 51.0 ± 4.9 |
Table 2: Relative Abundance of Key Bacterial Genera after 24-hour In Vitro Fermentation
| Compound | Bifidobacterium (%) | Lactobacillus (%) | Bacteroides (%) | Clostridium (%) |
| This compound | 25.4 ± 2.8 | 15.1 ± 1.7 | 10.3 ± 1.2 | 3.2 ± 0.4 |
| Fructo-oligosaccharides (FOS) | 22.8 ± 2.5 | 13.5 ± 1.5 | 12.1 ± 1.4 | 4.1 ± 0.5 |
| Glucose (Control) | 8.2 ± 1.0 | 5.6 ± 0.7 | 18.5 ± 2.1 | 8.9 ± 1.1 |
Experimental Protocols
In Vitro Fermentation Model
This protocol assesses the fermentability of this compound by human gut microbiota.
Materials:
-
Basal medium (peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl, resazurin)
-
This compound, FOS (positive control), Glucose (negative control)
-
Fresh fecal samples from healthy human donors (at least 3)
-
Anaerobic chamber (85% N2, 10% CO2, 5% H2)
-
pH meter
-
Centrifuge
Procedure:
-
Prepare the basal medium and autoclave. Add filter-sterilized heat-sensitive components (e.g., vitamins) after cooling under anaerobic conditions.
-
Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in sterile, anaerobic phosphate-buffered saline (PBS).
-
In an anaerobic chamber, inoculate the basal medium containing 1% (w/v) of the test carbohydrate (this compound, FOS, or Glucose) with the fecal slurry to a final concentration of 1% (v/v).
-
Incubate the cultures at 37°C for 48 hours.
-
Collect samples at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and microbial community analysis.
-
Centrifuge the collected samples to separate the bacterial pellet and the supernatant. Store the supernatant at -80°C for SCFA analysis and the pellet at -80°C for DNA extraction.
Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)
This protocol details the analysis of SCFAs in the fermentation supernatant.[8][9][14][15][16]
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Appropriate GC column (e.g., DB-23)[14]
-
Internal standard (e.g., 2-ethylbutyric acid)
-
SCFA standards (acetate, propionate, butyrate)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Centrifuge
Procedure:
-
Thaw the fermentation supernatants.
-
To 1 mL of supernatant, add 100 µL of the internal standard solution.
-
Acidify the sample by adding 50 µL of concentrated HCl.
-
Add 1 mL of diethyl ether, vortex vigorously for 2 minutes, and then centrifuge to separate the phases.
-
Transfer the ether layer (top layer) to a clean vial.
-
Inject 1 µL of the ether extract into the GC-FID system.
-
Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to a standard curve generated with known concentrations of SCFA standards.[14]
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This protocol outlines the analysis of changes in the gut microbial community composition.[17][18][19][20][21]
Materials:
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
PCR primers targeting the V3-V4 hypervariable regions of the 16S rRNA gene (e.g., 341F and 806R)
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
Extract total genomic DNA from the bacterial pellets collected during the in vitro fermentation using a commercial kit according to the manufacturer's instructions.
-
Amplify the V3-V4 region of the 16S rRNA gene using PCR with the appropriate primers.
-
Purify the PCR products.
-
Prepare the DNA library for sequencing according to the platform-specific guidelines.
-
Perform paired-end sequencing on the next-generation sequencing platform.
-
Process the raw sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, taxonomic assignment, and diversity analysis.
Visualizations of Signaling Pathways and Workflows
Experimental Workflow
References
- 1. Synthesis and Evaluation of Antioxidant and Potential Prebiotic Activities of Acetylated and Butyrylated Fructo-Oligosaccharides [mdpi.com]
- 2. Synthesis and Evaluation of Antioxidant and Potential Prebiotic Activities of Acetylated and Butyrylated Fructo-Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | 83058-38-2 | OC06514 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative Analysis of Short-Chain Fatty Acids by Gas Chromatography [creative-proteomics.com]
- 9. creative-proteomics.com [creative-proteomics.com]
- 10. Short chain fatty acids: the messengers from down below - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 17. Analysis of the intestinal microbiota using SOLiD 16S rRNA gene sequencing and SOLiD shotgun sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. 16S rRNA gene sequencing reveals altered gut microbiota in young adults with schizophrenia and prominent negative symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of D-Cellopentose Heptadecaacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of D-Cellopentose Heptadecaacetate.
Disclaimer: this compound is a highly specific molecule, and detailed purification protocols are not widely published. The information provided here is based on established principles for the purification of peracetylated oligosaccharides and should be considered a starting point for method development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the peracetylated form of D-Cellopentose, a glucose oligomer consisting of five β-(1→4) linked D-glucose units. The "heptadecaacetate" indicates that all seventeen of the free hydroxyl groups on the cellopentose molecule have been replaced by acetate (B1210297) esters. Its chemical formula is C64H86O43, and its molecular weight is approximately 1543.34 g/mol .[1]
Q2: Why is the purification of this compound challenging?
A2: The primary challenges in purifying this compound stem from:
-
Presence of a mixture of acetylated cello-oligosaccharides: The synthesis of this compound often results in a mixture of acetylated cellodextrins with varying degrees of polymerization (DP).
-
Structural similarity of byproducts: Incomplete acetylation can lead to closely related isomers that are difficult to separate from the fully acetylated product.
-
Lack of a UV chromophore: As a saturated carbohydrate derivative, it lacks a strong UV chromophore, making detection by standard UV-Vis spectrophotometry challenging.
Q3: What are the common methods for purifying this compound?
A3: The most common and effective method for purifying peracetylated oligosaccharides like this compound is chromatography.[2] Due to the hydrophobic nature of the acetyl groups, both normal-phase and reversed-phase chromatography can be employed.
-
Normal-Phase Chromatography: Silica (B1680970) gel column chromatography is frequently used.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers higher resolution for separating closely related compounds.
Troubleshooting Guide
Problem 1: My fractions from column chromatography are still impure.
-
Q: I ran a silica gel column, but my NMR analysis shows a mixture of acetylated species. What went wrong?
-
A: This is a common issue. Consider the following:
-
Inadequate Separation: The polarity of your solvent system may not be optimal for separating this compound from other acetylated oligosaccharides. Try using a shallower solvent gradient or an isocratic elution with a fine-tuned solvent mixture.
-
Column Overloading: You may have loaded too much crude material onto the column, leading to broad, overlapping peaks. Reduce the sample load and repeat the chromatography.
-
Improper Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure your column is packed uniformly.
-
-
Problem 2: I have a very low yield after purification.
-
Q: After column chromatography and solvent evaporation, I have very little of my target compound. Where could it have gone?
-
A: Low yield can be attributed to several factors:
-
Adsorption to Silica Gel: Highly acetylated sugars can sometimes irreversibly adsorb to the silica gel. You can try deactivating the silica gel with a small percentage of a polar solvent like triethylamine (B128534) in your mobile phase.
-
Incomplete Elution: Your solvent system may not be polar enough to elute the compound from the column. Try flushing the column with a more polar solvent at the end of the run.
-
Product Instability: Although generally stable, peracetylated sugars can be sensitive to strongly acidic or basic conditions. Ensure your solvents are neutral.
-
-
Problem 3: I am having trouble detecting my compound.
-
Q: I am running an HPLC, but I don't see a clear peak for my compound using a UV detector.
-
A: this compound does not have a significant UV chromophore. You will need to use an alternative detection method:
-
Refractive Index (RI) Detector: This is a universal detector that is sensitive to changes in the refractive index of the eluent.
-
Evaporative Light Scattering Detector (ELSD): This detector is more sensitive than an RI detector and is well-suited for non-volatile analytes like acetylated sugars.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer will provide both detection and mass information, confirming the identity of your compound.
-
-
Data Presentation
Table 1: Typical Starting Conditions for Chromatographic Purification of Peracetylated Oligosaccharides
| Parameter | Normal-Phase Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel 60 (70-230 mesh) | C18 (5 µm) |
| Mobile Phase | Dichloromethane (B109758)/Methanol (B129727) gradient | Acetonitrile/Water gradient |
| Gradient | 100% Dichloromethane to 95:5 Dichloromethane/Methanol | 50:50 Acetonitrile/Water to 100% Acetonitrile |
| Detection | TLC with charring (e.g., p-anisaldehyde stain) | Refractive Index (RI) or ELSD |
| Flow Rate | Gravity-dependent | 1.0 mL/min |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Crude Mixture:
-
Following the acetylation of D-Cellopentose, evaporate the reaction solvents under reduced pressure to obtain a crude syrup or solid.
-
Dissolve a small amount of the crude mixture in a minimal amount of dichloromethane for TLC analysis.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot the dissolved crude mixture onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system such as 98:2 dichloromethane/methanol.
-
Visualize the spots by dipping the plate in a p-anisaldehyde staining solution and heating. The desired product should be one of the less polar spots.
-
-
Column Preparation:
-
Prepare a slurry of silica gel 60 in the initial elution solvent (e.g., 100% dichloromethane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring a flat and uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal volume of dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% dichloromethane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding methanol (e.g., from 0.5% up to 5% methanol in dichloromethane).
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Pool the pure fractions.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a white solid or foam.
-
-
Characterization:
-
Confirm the purity and identity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Optimizing D-Cellopentose Heptadecaacetate Synthesis
Welcome to the technical support center for the synthesis of D-Cellopentose Heptadecaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient purification. 4. Inactive reagents. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress until the starting material is consumed. 2. Temperature Control: Maintain the reaction at the recommended temperature (e.g., 0°C to room temperature) to prevent degradation. 3. Purification Strategy: Employ flash column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane (B92381) gradient) for efficient purification. 4. Reagent Quality: Use freshly opened or properly stored acetic anhydride (B1165640) and dry pyridine (B92270). |
| Incomplete Acetylation | 1. Insufficient amount of acetylating agent. 2. Steric hindrance. 3. Short reaction time. | 1. Reagent Stoichiometry: Use a sufficient excess of acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group).[1] 2. Catalyst: The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can help overcome steric hindrance. 3. Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC. |
| Formation of a Dark-Colored Reaction Mixture | 1. Reaction temperature is too high. 2. Presence of impurities in reagents or starting material. | 1. Temperature Management: Conduct the reaction at a lower temperature, such as 0°C, especially during the addition of acetic anhydride. 2. Reagent Purity: Ensure the use of high-purity, dry solvents and reagents. |
| Difficult Purification | 1. Presence of multiple byproducts. 2. Co-elution of product with impurities. | 1. Reaction Quenching: After the reaction is complete, quench with methanol (B129727) and co-evaporate with toluene (B28343) to remove excess pyridine.[1] 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. 3. Alternative Purification: Consider preparative HPLC for high-purity fractions if column chromatography is insufficient. |
| Product is a Mixture of Anomers (α and β) | Anomerization can occur under both acidic and basic conditions. The final anomeric ratio can be influenced by the catalyst and reaction conditions. | The choice of catalyst can influence the predominant anomer. For example, Lewis acids may favor the α-anomer, while some basic conditions can lead to the more thermodynamically stable β-anomer.[2][3] Careful control of reaction conditions is crucial. The anomeric mixture can sometimes be separated by careful column chromatography or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the peracetylation of D-Cellopentose?
A1: The most common and well-established method is the use of acetic anhydride in the presence of a base, typically dry pyridine, which also acts as the solvent.[1][4] This method is widely used for the peracetylation of various carbohydrates.
Q2: How can I monitor the progress of the acetylation reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to clearly separate the starting material (D-Cellopentose, which will remain at the baseline) from the acetylated product (which will have a much higher Rf value). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include incomplete acetylation leading to a mixture of partially acetylated products, and in some cases, degradation of the oligosaccharide backbone if the reaction conditions are too harsh (e.g., high temperatures or strongly acidic/basic conditions).
Q4: What is the best way to purify the final product, this compound?
A4: Silica (B1680970) gel column chromatography is the standard method for purifying peracetylated carbohydrates. A gradient elution with a solvent system like ethyl acetate in hexane is typically effective. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product are best confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The ¹H NMR spectrum will show characteristic signals for the acetyl protons and the sugar backbone protons. The molecular weight of this compound is 1543.34 g/mol (C₆₄H₈₆O₄₃), which can be confirmed by MS.[5]
Experimental Protocols
Protocol 1: Peracetylation of D-Cellopentose using Acetic Anhydride and Pyridine
This protocol describes a general method for the complete acetylation of D-Cellopentose.
Materials:
-
D-Cellopentose
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Methanol (MeOH)
-
Toluene
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Dissolve D-Cellopentose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Data Presentation
Table 1: Representative Yields for Peracetylation of Oligosaccharides
| Oligosaccharide | Acetylation Method | Catalyst | Yield (%) | Reference |
| D-Glucose | Acetic Anhydride | Pyridine | 58-66 | [6] |
| D-Galactose | Acetic Anhydride | Pyridine | 58-66 | [6] |
| D-Mannose | Acetic Anhydride | Pyridine | 58-66 | [6] |
| Cellulose (nanocrystals) | Acetic Anhydride | Pyridine | - | [4] |
| Monosaccharides | Acetic Anhydride | Ionic Liquid | High | [7] |
Note: The yield of this compound is expected to be high under optimized conditions, comparable to that of other oligosaccharides.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. asianpubs.org [asianpubs.org]
- 4. secure.confis.cz [secure.confis.cz]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete acetylation of cellopentaose
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with the acetylation of cellopentaose (B43506).
Troubleshooting Guide
Question: My cellopentaose acetylation is incomplete, resulting in a low degree of substitution (DS). What are the potential causes and how can I fix it?
Answer:
Incomplete acetylation is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Insufficient Activation/Swelling: Cellulose (B213188) and its oligomers have a crystalline structure with strong hydrogen bonds that can hinder reagent access. Proper activation is crucial.
-
Inadequate Reagent Concentrations: The molar ratios of acetic anhydride (B1165640) and catalyst to the hydroxyl groups of cellopentaose are critical.
-
Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time. Studies on cellulose show that longer acetylation times generally lead to a higher acetyl content and yield.[5] Similarly, optimizing the temperature is important. For a sulfuric acid catalyzed reaction, a temperature around 40°C has been found to be optimal for cellulose.[4]
-
-
Presence of Water: Water will react with acetic anhydride, reducing its availability for the acetylation of cellopentaose.[5]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous reagents. The starting cellopentaose should also be dried to a low water content.
-
-
Poor Solubility: If the cellopentaose is not adequately dispersed or dissolved in the reaction medium, the reaction will be heterogeneous and inefficient.
-
Solution: Ensure vigorous stirring throughout the reaction to maximize contact between the substrate and the reagents.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for incomplete cellopentaose acetylation.
Question: I am observing degradation of my cellopentaose product. What could be the cause?
Answer:
Degradation of the carbohydrate backbone is a potential side reaction during acetylation, especially under harsh conditions.
Potential Causes and Solutions:
-
Excessive Catalyst Concentration or High Temperature: Strong acids like sulfuric acid can cause hydrolysis of the glycosidic bonds, particularly at elevated temperatures.
-
Solution: Reduce the concentration of the sulfuric acid catalyst. Perform the reaction at a lower temperature, though this may require a longer reaction time to achieve full acetylation.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period, especially with optimal conditions for acetylation, can lead to degradation.[6]
-
Solution: Monitor the reaction progress (e.g., using TLC) and stop the reaction once the desired degree of acetylation is achieved.
-
-
High Reagent Concentrations: Very high concentrations of glacial acetic acid or acetic anhydride can also contribute to the degradation of carbohydrates.[3]
-
Solution: Use the optimal, not excessive, ratios of reagents as determined through optimization experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the acetylation of cellopentaose?
A1: A standard method adapted from cellulose acetylation involves using acetic anhydride as the acetylating agent and sulfuric acid as a catalyst in a glacial acetic acid solvent system.[3] A detailed experimental protocol is provided below.
Q2: How can I confirm that my cellopentaose is acetylated and determine the degree of substitution (DS)?
A2: Several analytical techniques can be used:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Successful acetylation is indicated by the appearance of characteristic peaks for the acetyl group, typically around 1735-1750 cm⁻¹ (C=O stretching) and 1230-1240 cm⁻¹ (C-O stretching).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of acetyl groups and can be used to determine the degree of substitution by integrating the signals from the acetyl protons against the signals from the anhydroglucose (B10753087) unit protons.[7]
-
X-ray Diffraction (XRD): A decrease in the degree of crystallinity observed in the XRD pattern can also indicate successful acetylation.[4][7]
Q3: What are some alternative catalysts to sulfuric acid?
A3: While sulfuric acid is common, other catalysts can be used, which may offer milder reaction conditions or different selectivities. These include:
-
Iodine: Used as a catalyst in heterogeneous, solvent-free conditions, often with microwave assistance.[2][6]
-
Zinc Chloride: Can be used in ionic liquids as both a solvent and a catalyst.[8][9]
-
Trifluoroacetic Acid: A strong organic acid that can prevent the formation of bound acid sulfate (B86663) byproducts.[2]
Q4: How do I purify the acetylated cellopentaose?
A4: Purification typically involves precipitating the product and washing it to remove excess reagents and byproducts.
-
Procedure: The reaction mixture is typically poured into a large volume of cold water or an ice-water mixture to precipitate the acetylated product. The precipitate is then collected by filtration, washed extensively with water until the filtrate is neutral, and then dried (e.g., in a vacuum oven at a mild temperature).
Experimental Protocols
Standard Acetylation of Cellopentaose
This protocol is adapted from general methods for cellulose acetylation.[3][4]
Materials:
-
Cellopentaose
-
Glacial Acetic Acid (anhydrous)
-
Acetic Anhydride (anhydrous)
-
Sulfuric Acid (concentrated)
-
Deionized Water
-
Ice
Procedure:
-
Activation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the dried cellopentaose in glacial acetic acid. Stir the suspension at room temperature for a designated activation time (e.g., 1 hour).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add the required amount of concentrated sulfuric acid dropwise while maintaining the temperature below 20°C.
-
Acetylation: Slowly add acetic anhydride to the mixture, again ensuring the temperature remains low. After the addition is complete, allow the mixture to warm to the desired reaction temperature (e.g., 40°C) and stir for the desired reaction time (e.g., 2-3 hours).
-
Precipitation: At the end of the reaction, pour the reaction mixture slowly into a large beaker of vigorously stirred ice water. A white precipitate of acetylated cellopentaose should form.
-
Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate repeatedly with deionized water until the washings are neutral to pH paper.
-
Drying: Collect the product by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.
Experimental Workflow Diagram:
Caption: Experimental workflow for the acetylation of cellopentaose.
Data Presentation
Table 1: Summary of Reaction Conditions for Cellulose Acetylation
| Parameter | Range/Value | Substrate | Catalyst | Reference |
| Reaction Time | 2.76 hours (optimum) | Cotton Stalk Cellulose | H₂SO₄ | [4] |
| 30, 60, 90 min | Alpha Cellulose Pulp | H₂SO₄ | [1] | |
| 5 to 40 min | Cellulose | Iodine | [6] | |
| Temperature | 40.07 °C (optimum) | Cotton Stalk Cellulose | H₂SO₄ | [4] |
| 35 ± 2 °C | Alpha Cellulose Pulp | H₂SO₄ | [1] | |
| 80 to 130 °C | Cellulose | Iodine | [6] | |
| Catalyst Conc. | 6.09 wt% (optimum) | Cotton Stalk Cellulose | H₂SO₄ | [4] |
| 0, 0.1, 0.5, 1% | Alpha Cellulose Pulp | H₂SO₄ | [1] | |
| 1 to 15 mol% | Cellulose | Iodine | [6] | |
| Reagent Ratios | Glacial Acetic Acid:Cellulose = 6:1 | Cotton Stalk Cellulose | H₂SO₄ | [3][4] |
| Acetic Anhydride:Cellulose = 4.36:1 | Cotton Stalk Cellulose | H₂SO₄ | [3][4] | |
| Acetic Acid:Cellulose = 25, 35, 45 units per 100 units | Alpha Cellulose Pulp | H₂SO₄ | [1] |
References
- 1. Insights into activation of dissolving pulp preceding cellulose acetylation :: BioResources [bioresources.cnr.ncsu.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling the structural characteristics of acetone-insoluble substances in various cellulose diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
side reactions in the chemical synthesis of acetylated oligosaccharides
Welcome to the technical support center for the chemical synthesis of acetylated oligosaccharides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum indicates incomplete acetylation. What are the likely causes and how can I resolve this?
A1: Incomplete acetylation is a common issue that can arise from several factors. The primary reasons include insufficient reagent stoichiometry, poor reagent quality, or suboptimal reaction conditions.
-
Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride) and that the reagent is fresh. Acetic anhydride (B1165640) can hydrolyze over time, reducing its effectiveness. The base used, typically pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), should also be of high purity and anhydrous.
-
Reaction Conditions: The reaction temperature and time are critical. While many acetylations proceed efficiently at room temperature, some sterically hindered hydroxyl groups may require elevated temperatures or longer reaction times to achieve full conversion.[1] Following the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.[1]
-
Troubleshooting Steps:
-
Verify the quality and stoichiometry of your acetic anhydride and pyridine/DMAP. Use freshly distilled reagents if necessary.
-
Increase the equivalents of acetic anhydride.
-
Increase the reaction temperature and/or extend the reaction time, monitoring closely with TLC.
-
Ensure your starting oligosaccharide is completely dry, as residual water will consume the acetylating agent.
-
Q2: I've observed the formation of an orthoester byproduct. What leads to this side reaction and how can I minimize it or remove the byproduct?
A2: Orthoester formation is a significant side reaction, particularly during glycosylation reactions using acetylated donors. It occurs when the participating neighboring acetyl group at C-2 attacks the anomeric center, leading to a cyclic orthoester instead of the desired glycosidic bond.
-
Causes of Orthoester Formation: This side reaction is often promoted by certain reaction conditions, including the nature of the Lewis acid catalyst, the solvent, and the reactivity of the glycosyl acceptor.[2][3] For instance, milder Lewis acids may favor orthoester formation, while stronger acids can sometimes promote the rearrangement of the orthoester to the desired glycoside.[2]
-
Minimizing Orthoester Formation:
-
Choice of Promoter: Using a stronger Lewis acid promoter, such as silver triflate (AgOTf), may help to minimize orthoester formation or promote its in-situ conversion to the desired product.[2]
-
Reaction Conditions: Carefully controlling the reaction temperature, often starting at low temperatures and slowly warming, can help favor the desired glycosylation pathway.[3]
-
-
Removing Orthoester Byproducts:
-
Acid-Catalyzed Rearrangement: Orthoesters can often be converted to the corresponding glycoside under acidic conditions.[4] Treating the crude reaction mixture with a catalytic amount of a protic acid or a Lewis acid can drive the reaction to the desired product.
-
Chromatographic Separation: If the orthoester is stable, it can typically be separated from the desired product using silica (B1680970) gel column chromatography.
-
Q3: My reaction has resulted in a low yield of the desired acetylated oligosaccharide. What are the common reasons for low yields and how can I improve them?
A3: Low yields can be attributed to a variety of factors, including side reactions, degradation of the starting material or product, and inefficient purification.
-
Common Causes for Low Yield:
-
Side Reactions: As discussed, orthoester formation is a major contributor to low yields of the desired glycoside. Other side reactions can include elimination and degradation of the sugar backbone under harsh reaction conditions.
-
Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of starting material and product, leading to a lower isolated yield of the desired compound.
-
Purification Losses: Acetylated oligosaccharides can sometimes be challenging to purify, and significant material can be lost during column chromatography or other purification steps.
-
-
Strategies for Improving Yield:
-
Optimize Reaction Conditions: Systematically vary the catalyst, solvent, temperature, and reaction time to find the optimal conditions for your specific substrate.
-
Protecting Group Strategy: The choice of protecting groups on the glycosyl donor and acceptor can significantly influence the outcome of the reaction. Consider alternative protecting group strategies if yields remain low.
-
Purification Technique: Explore different purification methods. Solid-phase extraction (SPE) can sometimes be a more efficient method for purifying derivatized oligosaccharides compared to traditional column chromatography.[5]
-
Q4: I am having difficulty with the stereoselectivity of my glycosylation reaction, leading to a mixture of anomers. How can I improve the stereochemical outcome?
A4: Controlling the stereoselectivity at the anomeric center is a central challenge in oligosaccharide synthesis. The formation of either the α or β anomer is influenced by several factors.
-
Factors Influencing Stereoselectivity:
-
Neighboring Group Participation: An acetyl group at the C-2 position of the glycosyl donor can participate in the reaction to favor the formation of the 1,2-trans-glycoside (e.g., a β-glycoside for a glucose donor).
-
Solvent Effects: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate and thus the stereochemical outcome.
-
Catalyst/Promoter: The choice of the activating system plays a crucial role in determining the anomeric ratio.
-
Temperature: Kinetically controlled reactions at low temperatures often favor the formation of the β-anomer.
-
-
Strategies for Improving Stereoselectivity:
-
Utilize Participating Protecting Groups: Ensure an acetyl or other participating group is present at C-2 of the donor to direct the formation of the 1,2-trans product.
-
Solvent Selection: Experiment with different solvents to find one that favors the desired anomer.
-
Optimize the Promoter System: The combination of the leaving group on the donor and the promoter is key. Different combinations can lead to different stereochemical outcomes.
-
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Incomplete Acetylation
This guide provides a step-by-step approach to troubleshooting incomplete acetylation reactions.
Caption: Troubleshooting workflow for incomplete acetylation.
Data Presentation
The following tables summarize the impact of different catalysts and reaction conditions on the yield of acetylated products.
Table 1: Effect of Catalyst on the Acetylation of Alcohols
| Catalyst | Substrate | Reaction Time (h) | Conversion (%) |
| Pyridine | 1-Methylcyclohexanol | 17 | >95 |
| DMAP | 1-Methylcyclohexanol | 17 | >95 |
| Pyridine | tert-Butanol | 24 | <5 |
| DMAP | tert-Butanol | 24 | >95 |
Data synthesized from information on the catalytic activity of pyridine versus DMAP, highlighting DMAP's superior efficacy for sterically hindered alcohols.
Table 2: Influence of Lewis Acid on Glycosylation Outcome
| Lewis Acid | Glycosyl Donor | Acceptor | Product Ratio (Glycoside:Orthoester) |
| Hg(CN)₂ | Peracetylated Galactosyl Bromide | Trisaccharide Diol | Preferential Orthoester Formation |
| AgOTf | Peracetylated Galactosyl Bromide | Trisaccharide Diol | Favors β-D-Galactoside |
This table illustrates how a stronger Lewis acid (AgOTf) can promote the formation of the desired glycoside over the orthoester side product.[2]
Experimental Protocols
Protocol 1: General Procedure for Per-O-acetylation of an Oligosaccharide
This protocol describes a standard method for the complete acetylation of hydroxyl groups on an oligosaccharide using acetic anhydride and pyridine.
Materials:
-
Oligosaccharide
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the oligosaccharide (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetylated oligosaccharide.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Conversion of Orthoester Byproduct to the Desired Glycoside
This protocol outlines a method to convert an unwanted orthoester byproduct to the desired 1,2-trans-glycoside.
Materials:
-
Crude reaction mixture containing the orthoester
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or another suitable Lewis acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude reaction mixture containing the orthoester in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the recommended temperature for the specific Lewis acid (e.g., -20 °C to 0 °C for TMSOTf).
-
Add a catalytic amount of the Lewis acid (e.g., 0.1 equivalents of TMSOTf).
-
Monitor the reaction by TLC for the disappearance of the orthoester and the formation of the glycoside.
-
Once the conversion is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the desired glycoside by silica gel column chromatography.
Visualizations
Reaction Pathways
The following diagram illustrates the desired acetylation pathway and the competing orthoester formation side reaction.
Caption: Main acetylation pathway and orthoester side reaction.
References
- 1. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming challenges in the NMR analysis of acetylated carbohydrates
Welcome to the technical support center for the NMR analysis of acetylated carbohydrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the NMR analysis of acetylated carbohydrates.
1. Why are my ¹H-NMR signals overlapping, and how can I resolve them?
-
Answer: Signal overlap is a primary challenge in the NMR analysis of carbohydrates because most ring proton resonances are clustered in a narrow chemical shift range (typically 3.4-4.0 ppm).[1][2] Acetyl groups provide well-resolved signals (around 2.0-2.1 ppm), but the underlying sugar backbone signals often remain crowded, making structural elucidation difficult.[1]
-
Troubleshooting Steps:
-
Optimize Solvent: Changing the solvent can alter chemical shifts due to different solute-solvent interactions, potentially resolving some overlapping signals.[3][4] For example, switching from CDCl₃ to DMSO-d₆ can induce significant changes in proton chemical shifts.[3]
-
Increase Spectrometer Field Strength: Higher field strength magnets (e.g., moving from 400 MHz to 700 MHz or higher) increase chemical shift dispersion, spreading out the signals and reducing overlap.
-
Employ 2D NMR Techniques: Two-dimensional NMR is the most powerful method to resolve overlap.[5]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out the spin systems of individual sugar residues.[5][6]
-
TOCSY (Total Correlation Spectroscopy): Extends the correlation from a starting proton to all other coupled protons within the same spin system (monosaccharide residue).[7] This is extremely useful for assigning all the protons in a sugar ring from a single well-resolved resonance, like an anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond correlation).[8][9] This is crucial for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-4 bonds).[7][9] This is essential for identifying linkages between sugar residues and assigning quaternary carbons.
-
-
2. My signal-to-noise (S/N) ratio is very poor, especially in my ¹³C-NMR spectrum. What can I do?
-
Answer: Poor S/N in ¹³C-NMR is common due to the low natural abundance (1.1%) and smaller magnetic moment of the ¹³C nucleus compared to ¹H.[10][11] For complex molecules like acetylated carbohydrates, this challenge is often magnified.
-
Troubleshooting Steps:
-
Increase Sample Concentration: This is the most direct way to improve the S/N ratio. For ¹³C NMR, a concentration of 50-100 mg in 0.5-0.6 mL of solvent is often recommended where solubility allows.[10] Doubling the concentration can roughly double the signal intensity.[10]
-
Increase the Number of Scans (NS): The S/N ratio improves proportionally to the square root of the number of scans.[5][11] To double the S/N, you must quadruple the number of scans. Start with a higher number of scans (e.g., 1024 or more) for ¹³C experiments.[11]
-
Optimize Relaxation Delay (D1): Quaternary carbons, such as the carbonyl carbons of acetyl groups, often have long relaxation times (T1). A short relaxation delay between pulses can lead to saturation and a very weak or absent signal. Increase the D1 to 5-10 seconds or more to ensure full relaxation.[11]
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, reducing the required experiment time for a good S/N.
-
Ensure Good Sample Preparation: Use high-quality NMR tubes and ensure your sample is fully dissolved and free of particulate matter, which can degrade spectral quality.[10]
-
3. How do I choose the right solvent for my acetylated carbohydrate sample?
-
Answer: The choice of solvent is critical for sample solubility and can significantly impact the chemical shifts and resolution of your spectrum.[3][12] The ideal solvent must fully dissolve the sample at a sufficient concentration.
-
Solvent Selection Guide:
-
Deuterated Water (D₂O): Commonly used for polar, underivatized carbohydrates. However, hydroxyl protons (OH) will exchange with deuterium (B1214612) and become invisible.[1] For acetylated carbohydrates, solubility in D₂O may be limited depending on the degree of acetylation.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent solvent for many polar and moderately polar carbohydrates. A key advantage is that hydroxyl protons do not exchange and can be observed, providing additional structural information.[10]
-
Deuterated Chloroform (CDCl₃): Suitable for fully acetylated, less polar carbohydrates.[3]
-
Pyridine-d₅: Can be used for certain carbohydrates and may offer different chemical shift dispersion compared to other solvents.[13]
-
-
Important Consideration: The solvent can influence the conformation of the carbohydrate and its substituents, which in turn affects NMR parameters like coupling constants and chemical shifts.[12][14]
4. How can I confidently assign the acetyl group signals?
-
Answer: The methyl protons of acetyl groups typically resonate in a well-resolved region of the ¹H-NMR spectrum, between δ 2.0 and 2.1 ppm.[1] The corresponding carbonyl carbons appear around δ 170-175 ppm in the ¹³C-NMR spectrum.[15]
-
Assignment Strategy:
-
1D ¹H Spectrum: Identify the sharp singlet peaks in the δ 2.0-2.1 ppm region. The integral of this region corresponds to the total number of acetyl protons.
-
HMBC Spectrum: Use a ¹H-¹³C HMBC experiment to connect the acetyl methyl protons (at ~2 ppm) to the sugar ring. A cross-peak will appear between the acetyl protons and the carbon atom of the sugar ring to which the acetyl group is attached, confirming its location. This is the definitive method for assigning the position of acetylation.
-
5. What is the best method to determine the Degree of Acetylation (DA)?
-
Answer: ¹H-NMR spectroscopy is considered one of the most accurate and sensitive techniques for determining the degree of acetylation (DA) for soluble samples.[16][17]
-
Methodology: The DA is calculated by comparing the integrated intensity of the acetyl methyl protons (CH₃) with the integrated intensity of a specific proton on the carbohydrate backbone.[18]
-
Equation: DA (%) = [(Integral of CH₃ protons / 3) / (Integral of a specific backbone proton)] * 100
-
The H-1 (anomeric) proton is often used as the internal standard because its signal is typically in a well-resolved region of the spectrum.[18]
-
For insoluble samples like chitin (B13524), solid-state NMR techniques such as ¹³C or ¹⁵N CP-MAS can be used to determine the DA.[18][19]
-
Data Presentation
Table 1: Typical NMR Chemical Shift Ranges for Acetylated Pyranoses.
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Anomeric Proton | ¹H | 4.4 - 5.5[1] | Position is sensitive to α/β configuration. α-anomers are typically downfield of β-anomers. |
| Ring Protons | ¹H | 3.4 - 4.0[1] | Often a crowded and overlapping region. |
| Acetyl Methyl Protons | ¹H | 2.0 - 2.1[1] | Sharp singlets, well-resolved from other signals. |
| Anomeric Carbon | ¹³C | 95 - 110[17] | Sensitive to anomeric configuration and linkage position. |
| Ring Carbons | ¹³C | 60 - 85[2] | Broader range than protons, offering better dispersion. |
| Acetyl Methyl Carbon | ¹³C | 22 - 24[15] |
| Acetyl Carbonyl Carbon | ¹³C | 170 - 175[15] | |
Table 2: Comparison of Key 2D NMR Experiments for Structural Elucidation.
| Experiment | Correlation Type | Information Provided | Common Problem Solved |
|---|---|---|---|
| COSY | ¹H ↔ ¹H (2-3 bonds) | Shows which protons are J-coupled. Helps trace proton connectivity within a residue.[5] | Resolves immediate neighbor protons in an overlapped region. |
| TOCSY | ¹H ↔ ¹H (through a spin system) | Correlates all protons within a single monosaccharide residue.[7] | Complete assignment of all protons in a sugar ring from one starting point. |
| HSQC | ¹H ↔ ¹³C (1 bond) | Identifies which proton is attached to which carbon.[9] | Unambiguous assignment of protonated carbons. |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Shows long-range connectivity between protons and carbons. Essential for identifying glycosidic linkages and assigning quaternary carbons (e.g., carbonyls).[7][9] | Determining the sequence of monosaccharides and the location of acetyl groups. |
Experimental Protocols
Protocol 1: Sample Preparation for Liquid-State NMR
-
Weigh Sample: Accurately weigh 5-10 mg of the acetylated carbohydrate for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.[11]
-
Add Solvent: Add approximately 0.5-0.6 mL of the appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to the vial.[10]
-
Dissolve Sample: Gently vortex or sonicate the vial until the sample is completely dissolved.[10] Visually inspect against a light source to ensure no solid particles remain.
-
Filter (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10] This prevents distortion of the magnetic field homogeneity.
-
Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol 2: Determination of Degree of Acetylation (DA) by ¹H NMR
-
Acquire Spectrum: Prepare the sample as described in Protocol 1 using a suitable solvent (e.g., D₂O). Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1) for accurate integration.
-
Process Spectrum: Fourier transform the FID, and carefully phase and baseline correct the spectrum.
-
Integrate Signals:
-
Calibrate the integral of a well-resolved backbone proton signal (e.g., the anomeric H-1 proton) to a value of 1.00.
-
Integrate the entire region corresponding to the acetyl methyl protons (CH₃), typically around δ 2.0-2.1 ppm.
-
-
Calculate DA: Use the following formula: DA (%) = (Integral of CH₃ region / 3) * 100
-
The integral of the CH₃ region is divided by 3 because each acetyl group contains three equivalent protons. The result gives the molar ratio of acetyl groups relative to the monosaccharide unit (which was calibrated to 1.00).
-
Visualizations
Caption: General workflow for NMR analysis of acetylated carbohydrates.
Caption: Troubleshooting workflow for poor signal-to-noise (S/N).
Caption: Logical relationships in 2D NMR-based structure elucidation.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. unn.edu.ng [unn.edu.ng]
- 4. Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
- 8. 2D NMR [chem.ch.huji.ac.il]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glycoscience.ru [glycoscience.ru]
- 16. mdpi.com [mdpi.com]
- 17. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solid state NMR for determination of degree of acetylation of chitin and chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Cellopentose Heptadecaacetate Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of D-Cellopentose Heptadecaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities include:
-
Anomeric isomers (α and β): The peracetylation of carbohydrates often results in a mixture of α and β anomers at the reducing end.
-
Incompletely acetylated products: Due to the size and potential for steric hindrance in D-Cellopentose, some hydroxyl groups may remain unreacted, leading to a mixture of partially acetylated intermediates.
-
Byproducts from side reactions: Depending on the catalyst and reaction conditions, side reactions can lead to the formation of degradation products or colored impurities. For instance, the use of pyridine (B92270) as a catalyst at room temperature can sometimes result in dark-colored mixtures[1].
-
Residual reagents and solvents: Acetic anhydride (B1165640), catalysts (e.g., pyridine, sodium acetate), and solvents used in the reaction and work-up may remain in the final product if not adequately removed.
Q2: How can I control the anomeric ratio (α vs. β) of the product?
A2: The anomeric ratio is influenced by reaction conditions. Thermodynamic control (longer reaction times, lower temperatures) tends to favor the more stable anomer, which for many peracetylated sugars is the alpha anomer[2]. Kinetic control (shorter reaction times, elevated temperatures with a weak base like sodium acetate) can favor the formation of the beta anomer[1]. The choice of catalyst also plays a significant role; for example, Lewis acids may favor the thermodynamic product[2].
Q3: My reaction mixture turned dark brown. What could be the cause and how can I prevent it?
A3: Darkening of the reaction mixture, particularly when using pyridine as a catalyst, can be due to side reactions and the formation of polymeric materials[1]. To prevent this, consider the following:
-
Lower the reaction temperature: Running the reaction at a lower temperature can minimize side reactions.
-
Use an alternative catalyst: Catalysts like indium triflate (In(OTf)₃) are known to be effective for peracetylation under milder conditions and can avoid the use of noxious and high-boiling pyridine[3].
-
Reduce reaction time: Optimize the reaction time to ensure complete acetylation without prolonged exposure to conditions that promote side reactions.
Q4: What is the best method for purifying the final product?
A4: Purification of peracetylated oligosaccharides is typically achieved through:
-
Column chromatography: Normal-phase chromatography on silica (B1680970) gel is a common and effective method for separating the desired product from impurities.
-
Crystallization: If the product is crystalline, this can be a highly effective method for achieving high purity[1].
-
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up to remove excess reagents and some impurities before final purification[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Acetylation (Observed via TLC/NMR) | 1. Insufficient reaction time or temperature. 2. Inadequate amount of acetylating agent (acetic anhydride). 3. Poor solubility of D-Cellopentose in the reaction medium. 4. Deactivation of the catalyst. | 1. Increase reaction time or temperature cautiously, monitoring for side product formation. 2. Use a larger excess of acetic anhydride. 3. Consider using a co-solvent to improve solubility. For some carbohydrates, pyridine also acts as a co-solvent[4]. 4. Ensure the catalyst is fresh and used in the appropriate amount. |
| Mixture of Anomers (α/β) | 1. The reaction conditions used lead to the formation of both anomers. | 1. Adjust reaction conditions to favor one anomer (see FAQ Q2). 2. Separate the anomers using column chromatography, though this can be challenging. |
| Product is a Dark Oil or Discolored Solid | 1. Side reactions due to high temperature or prolonged reaction time. 2. Use of certain catalysts like pyridine can contribute to discoloration[1]. | 1. Reduce reaction temperature and/or time. 2. Consider using a milder catalyst such as indium triflate[3]. 3. Treat the crude product with activated carbon to remove colored impurities. |
| Low Product Yield | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Loss of product during work-up and purification. | 1. Optimize reaction conditions for complete conversion. 2. Use milder reaction conditions to prevent degradation. 3. Optimize the purification protocol to minimize losses. Ensure complete extraction and careful handling during chromatography. |
| Presence of Residual Acetic Anhydride/Acetic Acid | 1. Incomplete quenching during work-up. | 1. Ensure thorough washing with a basic solution (e.g., saturated sodium bicarbonate) until effervescence ceases. 2. Co-evaporate the product with a solvent like toluene (B28343) to remove residual acetic acid. |
Experimental Protocols
General Protocol for Peracetylation of D-Cellopentose
This is a generalized procedure and may require optimization for D-Cellopentose.
Materials:
-
D-Cellopentose
-
Acetic Anhydride (Ac₂O)
-
Catalyst (e.g., Sodium Acetate (B1210297) or Pyridine/DMAP or Indium Triflate)
-
Appropriate Solvent (if necessary)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Suspend D-Cellopentose in the chosen solvent or directly in an excess of acetic anhydride.
-
Catalyst Addition: Add the catalyst to the mixture.
-
For Sodium Acetate: Add approximately 0.5 to 1 equivalent of anhydrous sodium acetate.
-
For Pyridine/DMAP: Use pyridine as the solvent and add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
For Indium Triflate: Add a catalytic amount (e.g., 0.05 equivalents) of In(OTf)₃ to a solution of the carbohydrate in acetic anhydride[3].
-
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to 100 °C, depending on the catalyst) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess acetic anhydride by the slow addition of water or ice.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by crystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
storage conditions to prevent degradation of D-Cellopentose Heptadecaacetate
This technical support center provides guidance on the proper storage and handling of D-Cellopentose Heptadecaacetate to prevent its degradation. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during experimental use.
Troubleshooting Guide
Q1: I observed unexpected spots on my TLC plate after running a sample of this compound that has been in storage. What could be the cause?
A1: The appearance of additional spots on a TLC plate, typically with lower Rf values than the parent compound, often indicates partial deacetylation of this compound. This can be caused by exposure to moisture or inappropriate pH conditions during storage or sample preparation. Acetyl groups on sugars are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
Q2: My experimental results are inconsistent when using an older batch of this compound compared to a new one. Why might this be happening?
A2: Inconsistent results between different batches can point to the degradation of the older stock. Over time, even under seemingly proper storage conditions, slow hydrolysis of the acetyl groups can occur. This leads to a heterogeneous mixture of partially deacetylated cellopentaose (B43506) molecules, which will have different chemical properties and reactivity compared to the fully acetylated form. It is recommended to perform a quality control check on the older batch, for instance, by measuring its melting point or running an analytical HPLC to assess its purity.
Q3: I noticed a change in the physical appearance (e.g., clumping, discoloration) of my this compound powder. What should I do?
A3: Physical changes such as clumping are a strong indicator of moisture absorption. As this compound is a poly-ester, it is susceptible to hydrolysis in the presence of water. Discoloration might indicate more significant degradation or contamination. It is highly recommended to discard the product if such changes are observed, as the integrity of the compound is compromised.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to minimize the compound's exposure to ambient air and humidity to prevent hydrolysis of the acetate (B1210297) esters.
Q2: How does moisture affect the stability of this compound?
A2: Moisture is a critical factor in the degradation of this compound. The acetyl groups are esters, which can undergo hydrolysis in the presence of water to form acetic acid and the corresponding partially deacetylated cellopentaose. This process can be accelerated by elevated temperatures and the presence of acidic or basic catalysts.
Q3: Can this compound be stored in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in protic solvents. If it is necessary to prepare a stock solution, use a dry, aprotic solvent and store it at -20°C or below. Solutions should be prepared fresh whenever possible for the most reliable experimental outcomes.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation products are partially deacetylated forms of cellopentaose, resulting from the hydrolysis of one or more of the seventeen acetate groups. The specific isomers formed will depend on the conditions of degradation. Complete hydrolysis would ultimately yield D-cellopentaose and acetic acid. The migration of acetyl groups under certain conditions is also a possibility, leading to different isomers.[1][2]
Factors Influencing Stability of Peracetylated Sugars
| Factor | Effect on this compound Stability | Recommendations |
| Temperature | Increased temperature accelerates the rate of hydrolysis of the acetyl groups. While peracetylation generally enhances thermal stability compared to the parent sugar, prolonged exposure to high temperatures should be avoided.[3][4] | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Moisture | The presence of water can lead to the hydrolysis of the ester linkages, resulting in deacetylation. This is a primary cause of degradation. | Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Ensure containers are tightly sealed. |
| pH | Both acidic and basic conditions can catalyze the hydrolysis of the acetyl groups. | Avoid exposure to acidic or basic environments. Use neutral, dry solvents for reconstitution. |
| Light | While not the most critical factor for this specific molecule, prolonged exposure to UV light can potentially contribute to degradation over time for complex organic molecules. | Store in an amber vial or a light-blocking container. |
| Oxygen | While the primary degradation pathway is hydrolysis, oxidative degradation is a possibility for many organic compounds over extended periods. | For very long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. |
Experimental Protocol: Assessing the Purity and Degradation of this compound via Thin-Layer Chromatography (TLC)
This protocol provides a general method for a quick assessment of the purity of this compound and to check for the presence of more polar degradation products resulting from deacetylation.
Materials:
-
This compound sample
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing solvent system (e.g., a mixture of ethyl acetate and hexane, a starting point could be 1:1 v/v)
-
TLC developing chamber
-
Staining solution (e.g., p-anisaldehyde stain or a potassium permanganate (B83412) stain)
-
Heat gun or hot plate
-
Capillary tubes for spotting
-
A suitable solvent to dissolve the sample (e.g., dichloromethane (B109758) or chloroform)
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the this compound in a minimal amount of a suitable solvent like dichloromethane (approx. 100 µL).
-
TLC Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the marked origin on the TLC plate. Allow the solvent to evaporate completely.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
If the plate has a fluorescent indicator, visualize the spots under a UV lamp (254 nm).
-
Immerse the plate in the staining solution, then gently heat it with a heat gun or on a hot plate until colored spots appear.
-
-
Analysis:
-
A pure sample of this compound should show a single, well-defined spot.
-
The presence of additional spots, particularly those with a lower Rf value (closer to the origin), indicates the presence of more polar compounds, which are likely partially deacetylated degradation products.
-
The intensity of these impurity spots can give a qualitative indication of the extent of degradation.
-
Logical Workflow for Storage and Handling
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Purity of D-Cellopentose Heptadecaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for determining the purity of D-Cellopentose Heptadecaacetate against alternative analytical techniques. Detailed experimental protocols and illustrative validation data are presented to guide researchers in establishing a robust analytical method for this and similar acetylated oligosaccharides.
Introduction
This compound is a fully acetylated derivative of the oligosaccharide cellopentose. As with many complex carbohydrates used in biomedical research and pharmaceutical development, ensuring its purity is critical. HPLC is a powerful and widely used technique for the analysis of such compounds. This guide outlines a proposed Reverse-Phase HPLC (RP-HPLC) method, details its validation according to ICH guidelines, and compares it with Mass Spectrometry as an alternative analytical approach. While specific literature on a validated HPLC method for this exact molecule is scarce, the methods described herein are based on established principles for analyzing acetylated oligosaccharides.[1][2][3]
Proposed HPLC Method for this compound Purity
A gradient RP-HPLC method is proposed for the purity determination of this compound. The presence of numerous acetyl groups lends the molecule sufficient hydrophobicity for good retention and separation on a C18 column.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 20 90 25 90 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm (where the acetate (B1210297) carbonyl group absorbs)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
-
HPLC Method Validation
The proposed HPLC method was validated based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Experimental Protocol: Method Validation
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This was evaluated by analyzing a blank (acetonitrile), a placebo (if applicable, though not for a pure substance), the this compound standard, and a sample subjected to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic degradation) to generate impurities.
-
Linearity: A series of at least five concentrations of this compound ranging from 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL) were prepared and injected. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
-
Accuracy: Determined by a recovery study at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of the analyte was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Specification | Illustrative Result |
| Specificity | No interference at the retention time of the main peak. | Peak is pure; no co-elution from degradation products. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.01 µg/mL |
| LOQ | - | 0.03 µg/mL |
Comparison with an Alternative Method: Mass Spectrometry
While HPLC-UV is a robust method for purity determination, Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS) or as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), offers complementary information, especially for impurity identification.
Experimental Protocol: MALDI-TOF MS
-
Instrumentation: MALDI-TOF Mass Spectrometer.
-
Matrix: 2,5-dihydroxybenzoic acid (DHB) in a 50:50 acetonitrile:water solution with 0.1% trifluoroacetic acid.
-
Sample Preparation: The this compound sample is mixed with the matrix solution on the MALDI target plate and allowed to dry.
-
Analysis: The sample is irradiated with a laser, and the time of flight of the resulting ions is measured to determine their mass-to-charge ratio (m/z).
Comparison of HPLC-UV and MALDI-TOF MS
| Feature | HPLC-UV | MALDI-TOF MS |
| Primary Measurement | Quantifies purity based on UV absorbance of the analyte relative to impurities. | Determines the mass-to-charge ratio of the analyte and impurities. |
| Quantitative Ability | Excellent for precise quantification. | Primarily qualitative, though semi-quantitative analysis is possible with standards. |
| Impurity Detection | Detects impurities that have a chromophore. | Detects impurities based on mass differences. |
| Impurity Identification | Requires isolation and further analysis (e.g., by MS) for structural elucidation. | Provides direct mass information, aiding in the identification of impurities (e.g., incompletely acetylated forms). |
| Resolution | High resolving power for separating closely related compounds. | High mass accuracy, but does not separate isomers. |
| Throughput | Moderate (one sample per run, ~30 min). | High (many samples can be analyzed from a single target plate). |
Visualizing the Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
References
A Comparative Guide to Cellulase Substrates: Evaluating D-Cellopentose Heptadecaacetate in Context
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of cellulase (B1617823) activity. This guide provides a comprehensive comparison of D-Cellopentose Heptadecaacetate with commonly employed cellulase substrates, supported by experimental data and detailed protocols.
This compound, a heavily acetylated derivative of cellopentaose, presents unique characteristics when considered as a potential cellulase substrate. Unlike traditional cellulosic substrates, its structure is significantly modified by the presence of numerous acetyl groups. Scientific evidence suggests that such acetylation can hinder the binding and catalytic activity of cellulases, potentially positioning this compound as a poor substrate or even an inhibitor for these enzymes. Effective enzymatic degradation of acetylated polysaccharides often necessitates a preliminary deacetylation step, typically mediated by esterases, to expose the underlying carbohydrate structure for cellulase action.
This guide will delve into the performance of standard cellulase substrates—Carboxymethyl Cellulose (B213188) (CMC), Avicel, Filter Paper, and p-Nitrophenyl-β-D-cellobioside (pNPC)—and contrast their utility with the theoretical behavior of this compound.
Quantitative Comparison of Cellulase Substrates
The efficiency of a cellulase substrate is often quantified by its kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate—a lower Km generally signifies higher affinity. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate.
It is crucial to note that the kinetic parameters presented in the table below are illustrative and can vary significantly based on the source of the cellulase, the specific enzyme components (endoglucanases, exoglucanases, β-glucosidases), and the experimental conditions (e.g., pH, temperature).
| Substrate | Enzyme Source (Example) | Km | Vmax | Notes |
| This compound | - | Not Reported | Not Reported | The high degree of acetylation likely prevents efficient binding and hydrolysis by cellulases. It may act as an inhibitor. |
| Carboxymethyl Cellulose (CMC) | Trichoderma viride | 68 µM[1] | 148 U/mL[1] | A soluble, amorphous substrate primarily used for assaying endoglucanase activity. |
| Aspergillus niger | 0.011 g/mL[2] | 0.1098 U/mL[2] | ||
| Avicel | Trichoderma reesei (Cel7A) | Varies | Varies | A microcrystalline, insoluble substrate that mimics natural cellulose, used to measure total cellulase activity. Kinetic analysis is complex due to its heterogeneity. |
| Filter Paper (Whatman No. 1) | Not applicable | Not applicable | Expressed in Filter Paper Units (FPU) | A complex, insoluble substrate used for determining overall cellulase activity. The assay measures the total amount of reducing sugars released.[3] |
| p-Nitrophenyl-β-D-cellobioside (pNPC) | Not applicable | Varies | Varies | A chromogenic substrate used for assaying cellobiohydrolase activity. The release of p-nitrophenol can be monitored spectrophotometrically. |
Experimental Methodologies
Accurate comparison of substrate performance relies on standardized and well-documented experimental protocols. Below are detailed methodologies for commonly used cellulase assays.
Cellulase Activity Assay using Dinitrosalicylic Acid (DNS) Method
This method is widely used to quantify the amount of reducing sugars released by cellulase activity.
Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound that absorbs light at 540 nm.[3][4] The intensity of the color is proportional to the concentration of reducing sugars.
Protocol:
-
Substrate Preparation: Prepare a solution or suspension of the cellulosic substrate (e.g., 1% w/v CMC or Avicel) in a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 4.8).
-
Enzyme Reaction:
-
Add 0.5 mL of the appropriately diluted cellulase enzyme solution to 1.0 mL of the pre-warmed substrate solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 30-60 minutes).[3]
-
Prepare a blank control with buffer instead of the enzyme solution.
-
-
Color Development:
-
Stop the enzymatic reaction by adding 3.0 mL of DNS reagent to the reaction mixture.
-
Boil the tubes for 5-15 minutes in a water bath.[4]
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Add a specific volume of distilled water (e.g., 20 mL) and mix well.[4]
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of glucose.
-
Determine the amount of reducing sugar released in the enzyme reaction by comparing the absorbance to the glucose standard curve.
-
One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the assay conditions.
-
Cellulase Activity Assay using Glucose Oxidase-Peroxidase (GOPOD) Method
This is a more specific and sensitive method for quantifying the glucose released by cellulase activity.
Principle: β-D-glucose, a product of cellulose hydrolysis, is oxidized by glucose oxidase (GOD) to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The hydrogen peroxide then reacts with a chromogenic substrate (e.g., p-hydroxybenzoic acid and 4-aminoantipyrine) in the presence of peroxidase (POD) to produce a colored product that can be measured spectrophotometrically at 510 nm.[5][6]
Protocol:
-
Enzyme Reaction:
-
Perform the enzymatic hydrolysis of the cellulosic substrate as described in the DNS method (steps 1 and 2).
-
-
Glucose Measurement:
-
Take an aliquot of the supernatant from the enzyme reaction.
-
Add the GOPOD reagent to the aliquot.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes) to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the solution at 510 nm.
-
-
Quantification:
-
Use a glucose standard curve prepared with the GOPOD reagent to determine the concentration of glucose released.
-
Visualizing Cellulase Action and Assay Workflow
To better understand the processes involved in cellulase activity and its measurement, the following diagrams illustrate the general mechanism of cellulose degradation and a typical experimental workflow.
Caption: General mechanism of enzymatic cellulose degradation.
Caption: Workflow for a chromogenic cellulase assay.
References
- 1. Purification and characterization of the kinetic parameters of cellulase produced from wheat straw by Trichoderma viride under SSF and its detergent compatibility [scirp.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. researchgate.net [researchgate.net]
- 5. A glucose oxidase peroxidase-coupled continuous assay protocol for the determination of cellulase activity in the laboratory: the Abuajah method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
The Validation of D-Cellopentose Heptadecaacetate as an Internal Standard: A Comparative Guide
While D-Cellopentose Heptadecaacetate is not widely documented as a validated internal standard in published literature, its structural properties suggest potential utility in specific analytical applications, particularly in the quantitative analysis of complex carbohydrates and related derivatives. This guide provides a framework for its validation, comparing its theoretical attributes against established criteria for internal standards and outlining the necessary experimental protocols for its implementation.
The ideal internal standard (IS) is a compound that is chemically similar to the analyte of interest but structurally distinct enough to be differentiated by the analytical instrumentation. It is added in a constant amount to all samples, including calibrators and quality controls, to correct for variations in sample preparation, injection volume, and instrument response. The validation of a novel internal standard is a critical process to ensure the accuracy and reliability of an analytical method.
Comparison with Alternative Internal Standards
A direct comparison of this compound with commercially available, isotopically labeled standards for specific oligosaccharides is challenging due to the lack of published performance data. However, we can compare its properties to other non-isotopically labeled carbohydrate derivatives that might be used as internal standards.
| Feature | This compound | Isotopically Labeled Standard (e.g., ¹³C-Glucose) | Other Polysaccharide Derivative (e.g., Maltohexaose Dodecaacetate) |
| Structural Similarity to Analyte | High (for oligosaccharides) | Identical | High (for oligosaccharides) |
| Co-elution Potential | Possible, requires careful chromatographic optimization | Identical elution, distinguished by mass | Possible, requires careful chromatographic optimization |
| Mass Spectrometry Response | Distinct m/z from smaller oligosaccharides | Distinct m/z due to isotopic labeling | Distinct m/z |
| Commercial Availability | Available as a research chemical | Available for common monosaccharides, less so for larger oligosaccharides | Varies |
| Cost | Moderate | High | Moderate to High |
| Correction for Matrix Effects | Potentially good due to similar chemical properties | Excellent | Good |
| Correction for Sample Preparation | Potentially good | Excellent | Good |
Experimental Protocols for Validation
The validation of this compound as an internal standard would require a series of experiments to assess its performance. The following are detailed methodologies for key validation experiments.
Specificity and Selectivity
-
Objective: To ensure that there are no interfering peaks from the matrix at the retention time of this compound and the analyte of interest.
-
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma, tissue homogenate).
-
Analyze a blank matrix sample spiked with this compound.
-
Analyze a blank matrix sample spiked with the analyte of interest.
-
Compare the chromatograms to ensure no endogenous components interfere with the detection of the internal standard or the analyte.
-
Linearity and Range
-
Objective: To determine the concentration range over which the response ratio of the analyte to the internal standard is linear.
-
Protocol:
-
Prepare a series of calibration standards by spiking a known concentration of the analyte into the blank matrix.
-
Add a constant concentration of this compound to each calibration standard.
-
Analyze the standards using the developed LC-MS method.
-
Plot the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the analyte concentration.
-
Perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision
-
Objective: To assess the closeness of the measured concentrations to the true concentrations (accuracy) and the degree of scatter between replicate measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze five replicates of each QC level on three separate days.
-
Calculate the intra- and inter-day precision (as relative standard deviation, %RSD) and accuracy (as percent deviation from the nominal concentration).
-
Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% for the lower limit of quantification).
-
Matrix Effect
-
Objective: To evaluate the suppression or enhancement of ionization of the analyte and internal standard by the sample matrix.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
The matrix effect for the analyte should be consistent across different matrix lots, and the internal standard should track and compensate for this effect.
-
Stability
-
Objective: To determine the stability of the analyte and internal standard in the matrix under various storage and processing conditions.
-
Protocol:
-
Analyze QC samples after subjecting them to specific conditions:
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Short-term stability: Room temperature for a specified period (e.g., 24 hours).
-
Long-term stability: Frozen at a specified temperature (e.g., -80°C) for an extended period.
-
Post-preparative stability: In the autosampler for a specified period.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and a typical experimental workflow.
Caption: Logical workflow for the validation of an internal standard.
Caption: General experimental workflow for quantitative analysis.
A Comparative Analysis of Acetylated vs. Non-Acetylated Cellopentaose: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between acetylated and non-acetylated forms of cellopentaose (B43506) is critical for harnessing their full therapeutic potential. This guide provides an objective comparison of their physicochemical properties and biological activities, supported by experimental data and detailed protocols for key assays.
Cellopentaose, a β-1,4-linked glucose oligomer, and its acetylated derivative represent promising candidates for various biomedical applications. Acetylation, the process of introducing acetyl functional groups, can significantly alter the molecule's properties, influencing its solubility, stability, and interaction with biological systems. While direct comparative studies on acetylated versus non-acetylated cellopentaose are limited, this guide draws upon existing research on analogous oligosaccharides to provide a comprehensive overview.
Physicochemical Properties: A Tale of Two Solubilities
The introduction of acetyl groups fundamentally alters the polarity and hydrogen bonding capacity of cellopentaose, leading to significant changes in its solubility profile.
| Property | Non-Acetylated Cellopentaose | Acetylated Cellopentaose (Predicted) |
| Water Solubility | Slightly soluble[1] | Potentially increased at low degrees of substitution, decreased at high degrees of substitution. |
| Organic Solvent Solubility | Generally insoluble. | Increased solubility in solvents like DMSO and acetone, dependent on the degree of substitution. |
| Thermal Stability | Data not available. | Likely enhanced compared to the non-acetylated form.[2] |
Non-acetylated cellopentaose exhibits limited solubility in water and is generally insoluble in organic solvents.[1][3] This characteristic can pose challenges for its formulation and delivery in biological systems. In contrast, acetylation can modulate this property significantly. Studies on other polysaccharides have shown that a low degree of acetylation can enhance water solubility by disrupting the extensive intermolecular hydrogen bonding network.[4][5] However, as the degree of substitution increases, the molecule becomes more hydrophobic, leading to decreased water solubility and increased solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone.[2] Furthermore, acetylation has been shown to improve the thermal stability of other polysaccharides.[2]
Biological Activity: The Immunomodulatory Landscape
The acetylation of oligosaccharides can have a profound impact on their biological activity, particularly their ability to modulate the immune system. Emerging evidence suggests that both acetylated and non-acetylated oligosaccharides can influence inflammatory responses, with the degree of acetylation playing a key role.
| Biological Activity | Non-Acetylated Cellopentaose (Predicted) | Acetylated Cellopentaose (Predicted) |
| Immunomodulatory Effects | May act as a Damage-Associated Molecular Pattern (DAMP). | Can exhibit enhanced anti-inflammatory properties. |
| Cytokine Production | May induce pro-inflammatory cytokines. | Can reduce the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α).[6][7] |
| Signaling Pathway | Potentially interacts with pattern recognition receptors. | May modulate TLR4 signaling pathways.[8] |
Non-acetylated cellooligosaccharides can be recognized by the plant immune system as Damage-Associated Molecular Patterns (DAMPs), triggering defense responses.[9] In mammals, while specific data for cellopentaose is lacking, other non-acetylated oligosaccharides have been shown to interact with immune cells.
Acetylated oligosaccharides, such as chitin (B13524) oligosaccharides, have demonstrated significant anti-inflammatory properties.[7] Studies have shown that O-acetylation can enhance the inhibition of inflammatory responses in macrophages, leading to a reduction in the expression of key inflammatory mediators like Interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS).[7] The degree of acetylation appears to be a critical factor, with certain degrees of substitution showing more potent anti-inflammatory effects.[6][10] For instance, chitooligosaccharides with a low degree of acetylation (12%) exhibited better anti-inflammatory activity than fully deacetylated or highly acetylated forms in reducing LPS-induced cytokine production.[6][10]
The immunomodulatory effects of these oligosaccharides are likely mediated through interactions with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). Some polysaccharides have been shown to activate macrophages through the TLR4 signaling pathway, leading to the production of cytokines.[8][11]
Experimental Protocols
To facilitate further research in this area, detailed protocols for the acetylation of cellopentaose and the evaluation of its immunomodulatory effects are provided below.
Protocol for O-Acetylation of Cellopentaose
This protocol is adapted from standard methods for the O-acetylation of carbohydrates using acetic anhydride (B1165640) and pyridine (B92270).[12][13][14]
Materials:
-
Cellopentaose
-
Acetic anhydride
-
Dry pyridine
-
Methanol
-
Dichloromethane (B109758) (or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve cellopentaose (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting acetylated cellopentaose by silica gel column chromatography.
Characterization:
The successful acetylation of cellopentaose can be confirmed by:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching peak around 1730-1750 cm⁻¹ and a decrease in the broad hydroxyl (O-H) stretching band around 3200-3600 cm⁻¹.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the acetyl protons and carbons.[18][19][20]
Protocol for In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol outlines the steps to assess the immunomodulatory effects of acetylated and non-acetylated cellopentaose on macrophages.[21][22]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Non-acetylated cellopentaose
-
Acetylated cellopentaose
-
Lipopolysaccharide (LPS) (positive control)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in complete DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Stimulation:
-
Prepare stock solutions of non-acetylated and acetylated cellopentaose in sterile PBS.
-
Remove the culture medium from the wells and replace it with fresh medium containing different concentrations of the test compounds (e.g., 10, 50, 100 µg/mL).
-
Include a positive control group stimulated with LPS (e.g., 1 µg/mL) and a negative control group with medium alone.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Visualizing the Pathways
To better understand the molecular interactions and experimental processes, the following diagrams are provided.
References
- 1. Product solubility control in cellooligosaccharide production by coupled cellobiose and cellodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physico-chemical properties of acetylated starches from Indian black gram (Phaseolus mungo L.) cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Impact of O-acetylation on chitin oligosaccharides modulating inflammatory responses in LPS-induced RAW264.7 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Properties of Polysaccharides from the Coral Pseudopterogorgia americana in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulatory Properties of Polysaccharides from the Coral Pseudopterogorgia americana in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 14. US20210008098A1 - Acetylation of polysaccharides - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Novel multi-dimensional heteronuclear NMR techniques for the study of 13C-O-acetylated oligosaccharides: expanding the dimensions for carbohydrate structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 21. Quantification of cytokine secretion by mononuclear cells | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 22. static.miltenyibiotec.com [static.miltenyibiotec.com]
A Comparative Guide to the Enzymatic Cross-Reactivity of D-Cellopentose Heptadecaacetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of D-Cellopentose Heptadecaacetate. Due to a lack of direct studies on this specific acetylated oligosaccharide, this document focuses on the enzymatic hydrolysis of its non-acetylated counterpart, D-Cellopentose, and draws parallels from research on the enzymatic deacetylation of other acetylated carbohydrates. Furthermore, a comparison with commonly used alternative substrates for cellulases and β-glucosidases is presented, supported by detailed experimental protocols.
Introduction
This compound is a fully acetylated form of D-Cellopentose, a five-unit glucose oligosaccharide. While D-Cellopentose is a known substrate for cellulolytic enzymes, the impact of full acetylation on its enzymatic hydrolysis is not well-documented in publicly available research. The presence of acetyl groups can significantly hinder the binding of glycoside hydrolases, suggesting that a deacetylation step may be a prerequisite for cleavage of the glycosidic bonds. This guide explores the potential enzymatic pathways for the breakdown of this compound by examining related research on acetylated and non-acetylated substrates.
Enzymatic Hydrolysis of D-Cellopentose
D-Cellopentose is a substrate for endoglucanases and β-glucosidases, which work synergistically to break it down into smaller oligosaccharides and ultimately glucose. Endoglucanases randomly cleave the internal β-1,4-glycosidic bonds of the cellopentose chain, while β-glucosidases hydrolyze cellobiose (B7769950) (a two-glucose unit) and other short-chain oligosaccharides to glucose. The hydrolysis of cellopentaose (B43506) by these enzymes has been demonstrated in various studies, with reaction products typically including glucose, cellobiose, cellotriose, and cellotetraose.
Potential for Enzymatic Deacetylation of this compound
While direct evidence is lacking for this compound, studies on other acetylated carbohydrates, such as cellulose (B213188) acetate (B1210297), indicate that certain esterases can catalyze the removal of acetyl groups. These enzymes, known as acetyl xylan (B1165943) esterases or cellulose acetate esterases, exhibit regioselectivity in their deacetylation activity. It is hypothesized that for this compound to be hydrolyzed by glycosidases, a preliminary deacetylation step by such esterases would be necessary to expose the glycosidic linkages.
Comparison of Alternative Substrates for Cellulases and β-Glucosidases
A variety of substrates are utilized to assay the activity of cellulases and β-glucosidases. The choice of substrate depends on the specific enzyme being studied and the desired assay format (e.g., colorimetric, fluorometric, or based on reducing sugar detection).
| Substrate | Enzyme(s) | Principle of Detection | Common Assay Method | Advantages | Disadvantages |
| Filter Paper (Whatman No. 1) | Cellulase (B1617823) complex | Measurement of released reducing sugars | DNS (Dinitrosalicylic acid) method | Represents activity on insoluble, crystalline cellulose; well-established standard method (Filter Paper Assay - FPA).[1][2] | Labor-intensive; low-throughput.[2] |
| Carboxymethyl cellulose (CMC) | Endoglucanase | Measurement of released reducing sugars | DNS method | Soluble substrate; specific for endoglucanase activity. | Does not reflect activity on crystalline cellulose. |
| Avicel (Microcrystalline cellulose) | Cellulase complex | Measurement of released reducing sugars | DNS method | Represents activity on crystalline cellulose. | Insoluble substrate can pose challenges for homogenous assays. |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | β-Glucosidase | Spectrophotometric detection of released p-nitrophenol | Colorimetric assay at 405-420 nm | Highly sensitive; continuous monitoring possible; soluble substrate.[3][4][5] | Artificial substrate; may not reflect activity on natural substrates. |
| Cellooligosaccharides (e.g., Cellobiose, Cellotriose, Cellotetraose, Cellopentaose) | Cellulase, β-Glucosidase | HPLC or measurement of released reducing sugars | HPLC, DNS method | Natural substrates; allows for detailed kinetic and mechanistic studies.[6][7][8][9][10] | Can be expensive; requires more complex analytical methods like HPLC for product analysis. |
Experimental Protocols
Cellulase Activity Assay using Filter Paper (Filter Paper Assay - FPA)
This protocol is a standard method for measuring total cellulase activity.
Materials:
-
Whatman No. 1 filter paper strips (1.0 x 6.0 cm)
-
0.05 M Sodium citrate (B86180) buffer, pH 4.8
-
Enzyme solution (diluted appropriately)
-
Dinitrosalicylic acid (DNS) reagent
-
Glucose standard solutions
-
Spectrophotometer
Procedure:
-
Place a filter paper strip into a test tube.
-
Add 1.0 mL of 0.05 M sodium citrate buffer (pH 4.8).
-
Add 0.5 mL of the appropriately diluted enzyme solution.
-
Incubate the reaction mixture at 50°C for exactly 60 minutes.[2]
-
Stop the reaction by adding 3.0 mL of DNS reagent.
-
Boil the tubes for 5-15 minutes for color development.
-
Cool the tubes to room temperature and add 20 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
A glucose standard curve is prepared by running the assay with known concentrations of glucose instead of the enzyme and substrate.
-
One unit of filter paper activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute.
β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This is a common and sensitive colorimetric assay for β-glucosidase activity.[3][5]
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)
-
0.05 M Sodium acetate or citrate buffer (pH typically between 4.5 and 5.5)
-
Enzyme solution (diluted appropriately)
-
1 M Sodium carbonate (Na₂CO₃) or 0.4 M NaOH-glycine buffer (pH 10.8) to stop the reaction[3]
-
p-Nitrophenol (pNP) standard solutions
-
Microplate reader or spectrophotometer
Procedure:
-
Pipette 50 µL of the enzyme solution into a microplate well or a test tube.
-
Add 50 µL of 0.05 M buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 50°C) for 5 minutes.
-
Start the reaction by adding 50 µL of the pNPG solution.
-
Incubate for a defined period (e.g., 10-30 minutes) at the same temperature.
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate or 0.4 M NaOH-glycine buffer. This also develops the yellow color of the p-nitrophenolate ion.[3]
-
Measure the absorbance at 405 nm.
-
A p-nitrophenol standard curve is used to quantify the amount of pNP released.
-
One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Proposed Workflow for Investigating this compound Cross-Reactivity
The following diagram illustrates a proposed experimental workflow to assess the enzymatic cross-reactivity of this compound. This workflow incorporates a potential deacetylation step prior to hydrolysis.
Caption: Proposed workflow for testing this compound cross-reactivity.
This logical diagram outlines a two-phase enzymatic assay. The first phase involves a deacetylation step using a cocktail of esterases. The second phase subjects the potentially deacetylated products to hydrolysis by cellulases and/or β-glucosidases. The final products are then analyzed, for instance by HPLC, to determine the extent of degradation. Appropriate controls are included to validate the results.
Conclusion
While there is a clear research gap regarding the direct enzymatic cross-reactivity of this compound, this guide provides a framework for its investigation. By understanding the enzymatic hydrolysis of its non-acetylated form, D-Cellopentose, and drawing on knowledge of enzymatic deacetylation of similar compounds, researchers can design experiments to elucidate the potential for its enzymatic breakdown. The provided comparison of alternative substrates and detailed experimental protocols offer practical tools for scientists working in drug development and enzyme research to explore the activity of cellulases and β-glucosidases on both natural and modified oligosaccharides.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Measurement of filter paper activities of cellulase with microplate-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.cn [abcam.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Illuminating the Structure of D-Cellopentose Heptadecaacetate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of complex carbohydrates like D-Cellopentose Heptadecaacetate is paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present a detailed examination of their principles, the data they generate, and their respective strengths and limitations, supported by representative experimental data and protocols.
The structural elucidation of this compound, a fully acetylated derivative of the pentasaccharide cellopentaose, requires a multi-faceted analytical approach. Each technique offers unique insights into its molecular architecture, from the connectivity of its atoms in solution to its precise three-dimensional arrangement in a crystalline state.
At a Glance: Comparing the Powerhouses of Structural Analysis
The choice of analytical technique is often dictated by the specific structural questions being asked, the sample's nature, and the desired level of detail. While NMR spectroscopy excels in providing a detailed picture of the molecule's structure in solution, mass spectrometry offers unparalleled sensitivity for determining molecular weight and fragmentation patterns. X-ray crystallography, when applicable, delivers an unambiguous, high-resolution three-dimensional structure.
| Feature | NMR Spectroscopy | Mass Spectrometry (ESI-MS/MS) | X-ray Crystallography |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[1] | Measures the mass-to-charge ratio of ionized molecules and their fragments.[1] | Measures the diffraction pattern of X-rays passing through a single crystal.[2] |
| Sample State | Solution (e.g., CDCl₃, DMSO-d₆) | Solution/Solid | Single Crystal |
| Information Provided | Monosaccharide identity, anomeric configuration, glycosidic linkages, position of acetyl groups, and solution conformation.[3][4] | Molecular weight, degree of acetylation, and fragmentation patterns for sequence and linkage analysis.[1][5][6] | Precise 3D atomic coordinates, bond lengths, bond angles, and solid-state conformation.[2] |
| Sample Requirement | Milligram (mg) range[1] | Microgram (µg) to picogram (pg) range[1] | Milligram (mg) range for crystallization trials |
| Resolution of Isomers | Excellent for structural and linkage isomers.[1] | Can distinguish isomers with different fragmentation patterns, but can be challenging.[1][6] | Can resolve conformational isomers if they crystallize separately. |
| Key Advantages | Non-destructive, provides detailed connectivity and conformational information in a physiologically relevant state.[2] | High sensitivity, high throughput, and provides exact molecular weight.[5] | Provides the most definitive and high-resolution structural information.[2] |
| Key Limitations | Lower sensitivity, complex spectra for large molecules, and longer analysis time.[1] | Fragmentation can be complex to interpret, and does not directly provide 3D structure.[6] | Requires a high-quality single crystal, which can be difficult to obtain.[2] |
Delving Deeper: Experimental Data Insights
To illustrate the data obtained from each technique, the following tables summarize expected and representative quantitative data for this compound or closely related peracetylated oligosaccharides.
NMR Spectroscopy: A Window into Connectivity
¹H and ¹³C NMR spectroscopy are fundamental for confirming the primary structure. The chemical shifts of anomeric protons and carbons are particularly diagnostic for determining the glycosidic linkages and the stereochemistry of the sugar units.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Peracetylated Cellooligosaccharide Unit in CDCl₃
| Proton/Carbon | Expected Chemical Shift Range (ppm) |
| ¹H NMR | |
| Anomeric Protons (H-1) | 4.4 - 5.5[4] |
| Ring Protons (H-2 to H-6) | 3.5 - 5.2 |
| Acetyl Protons (CH₃) | 1.9 - 2.2[4] |
| ¹³C NMR | |
| Anomeric Carbons (C-1) | 95 - 105 |
| Ring Carbons (C-2 to C-5) | 68 - 80 |
| C-6 Carbons | 61 - 64 |
| Acetyl Carbonyl Carbons | 169 - 172 |
| Acetyl Methyl Carbons | 20 - 21 |
Note: Specific chemical shifts will vary slightly depending on the position of the glucose residue within the oligosaccharide chain.
Mass Spectrometry: Unraveling the Molecular Weight and Sequence
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and obtaining sequence information through fragmentation analysis. For this compound (C₆₄H₈₆O₄₃), the expected molecular weight is 1542.45 g/mol .
Table 2: Expected m/z Values for this compound in ESI-MS
| Ion | Expected m/z |
| [M+Na]⁺ | 1565.44 |
| [M+K]⁺ | 1581.41 |
| [M+H]⁺ | 1543.46 |
M represents the neutral molecule. The observation of sodiated and potassiated adducts is common for oligosaccharides.
Fragmentation in MS/MS typically occurs at the glycosidic bonds, yielding B and Y ions, which allows for the determination of the monosaccharide sequence.
X-ray Crystallography: The Definitive 3D Structure
Should a suitable single crystal of this compound be obtained, X-ray crystallography can provide its precise three-dimensional structure. The data below is hypothetical but represents the type of information that would be obtained.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 25.8 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 1.2 |
| R-factor | < 0.05 |
Experimental Workflows and Protocols
A logical workflow is crucial for the comprehensive structural confirmation of this compound, often involving a combination of these techniques.
Caption: A logical workflow for the structural confirmation of this compound.
Detailed Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each glucose residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining glycosidic linkages and the positions of acetyl groups.
-
2. Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of sodium or potassium salt to promote adduct formation.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
MS Acquisition: Acquire full scan mass spectra in positive ion mode to determine the molecular weight and identify the molecular ion species (e.g., [M+Na]⁺).
-
MS/MS Acquisition: Select the molecular ion of interest for collision-induced dissociation (CID). The collision energy should be optimized to induce fragmentation of the glycosidic bonds, generating a series of B and Y ions for sequence analysis.
3. X-ray Crystallography
-
Crystallization: The most critical and often challenging step is to grow a single crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).[2] Common methods include:
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map, into which the molecular structure is built and refined.
Concluding Remarks
The structural confirmation of this compound is most reliably achieved through the synergistic use of multiple analytical techniques. Mass spectrometry provides an initial confirmation of molecular weight and purity. Subsequently, detailed 2D NMR spectroscopy elucidates the complete covalent structure, including the sequence of monosaccharides and the precise location of all acetyl groups. Finally, for an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard, provided that suitable crystals can be obtained. By integrating the data from these powerful techniques, researchers can achieve a comprehensive and definitive structural characterization of this complex carbohydrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of oligosaccharides in the milk of human and animals by using LC-QE-HF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolysis of Acetylated Cellooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Acetylated carbohydrates play crucial roles in numerous biological processes, including cell recognition, signaling, and immune responses. The removal of these acetyl groups, through hydrolysis, is a critical step in both the biological degradation and the industrial utilization of these molecules. Understanding the kinetics of this process is paramount for manipulating these pathways for therapeutic or biotechnological purposes. This guide focuses on the hydrolysis of peracetylated cellooligosaccharides, serving as a model system for more complex acetylated polysaccharides. We will explore two primary methods of hydrolysis: acid-catalyzed and enzymatic, providing a comparative framework for their efficiency and mechanisms.
Comparative Kinetic Data
The rate of hydrolysis of acetylated oligosaccharides is influenced by several factors, including the nature of the catalyst (acid or enzyme), temperature, pH, and the specific structure of the carbohydrate. Below is a summary of representative kinetic parameters for the hydrolysis of acetylated cellooligosaccharides.
| Parameter | Acid-Catalyzed Hydrolysis (Peracetylated Cellotetraose) | Enzymatic Hydrolysis (Peracetylated Cellopentaose) | Reference |
| Catalyst | Dilute Sulfuric Acid | Cellulase (B1617823) from Trichoderma reesei | [1][2] |
| Typical Conditions | 0.05-0.2 wt% H2SO4, 180-230°C | pH 4.8, 50°C | [3][4] |
| Kinetic Model | Pseudo-first-order | Michaelis-Menten | [1][5] |
| Rate Determining Step | Cleavage of glycosidic bonds | Enzyme-substrate binding and catalysis | [1][6] |
| Key Kinetic Parameters | Rate constant (k) is dependent on acid concentration and temperature. | Vmax and Km values are dependent on enzyme and substrate concentrations. | [2][4] |
Note: Specific rate constants and Michaelis-Menten parameters are highly dependent on the precise experimental conditions and the specific enzyme preparation used. The values provided here are for comparative purposes. For instance, one study on cellulose (B213188) hydrolysis reported Vmax values ranging from 2.90 to 7.48 gGLC/LSOLh and Km values from 54.81 to 209.99 gGLC/LSOL depending on the substrate and enzyme concentration[4].
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for acid-catalyzed and enzymatic hydrolysis of peracetylated cellooligosaccharides.
Acid-Catalyzed Hydrolysis Protocol
This protocol describes the hydrolysis of a peracetylated cellooligosaccharide using a dilute acid catalyst.
-
Substrate Preparation: Dissolve a known concentration of the peracetylated cellooligosaccharide in a suitable organic solvent (e.g., a mixture of chloroform (B151607) and ethanol).
-
Reaction Setup: Prepare a solution of dilute sulfuric acid (e.g., 0.1 M) in water. In a sealed reaction vessel, combine the substrate solution with the acidic solution. The final concentration of the substrate and acid should be carefully controlled.
-
Reaction Conditions: Place the reaction vessel in a temperature-controlled environment (e.g., an oil bath or a specialized reactor) set to the desired temperature (e.g., 80-100°C).
-
Time-Course Sampling: At regular time intervals, withdraw aliquots from the reaction mixture. Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., sodium bicarbonate).
-
Analysis: Analyze the composition of the quenched samples to determine the concentration of the remaining acetylated oligosaccharide and the products of hydrolysis (partially deacetylated oligosaccharides and the fully deacetylated sugar). High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the reaction order and the rate constant (k) for the hydrolysis reaction.
Enzymatic Hydrolysis Protocol
This protocol outlines the hydrolysis of a peracetylated cellooligosaccharide using a cellulase enzyme preparation.
-
Substrate Preparation: Prepare a stable emulsion or a finely dispersed suspension of the peracetylated cellooligosaccharide in an aqueous buffer solution (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.8). The use of a surfactant may be necessary to improve substrate availability.
-
Enzyme Solution: Prepare a solution of the cellulase enzyme in the same buffer at a known concentration.
-
Reaction Setup: In a temperature-controlled vessel (e.g., a shaking water bath) maintained at the optimal temperature for the enzyme (e.g., 50°C), add the substrate suspension.
-
Initiation of Reaction: To start the reaction, add a specific volume of the enzyme solution to the substrate suspension.
-
Time-Course Sampling: At regular intervals, withdraw samples from the reaction mixture. Immediately stop the enzymatic reaction in the sample by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical inhibitor.
-
Analysis: Centrifuge the samples to remove any insoluble material. Analyze the supernatant for the concentration of released reducing sugars (the product of hydrolysis) using a suitable method, such as the dinitrosalicylic acid (DNS) assay or HPLC.
-
Data Analysis: Plot the initial reaction velocity (rate of product formation) against the substrate concentration. Fit this data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of peracetylated cellooligosaccharide hydrolysis.
Relevant Signaling Pathway: Insulin (B600854) Signaling and Glucose Uptake
The ultimate product of complete cellooligosaccharide hydrolysis is glucose. The uptake and metabolism of glucose in cells are tightly regulated by signaling pathways, with the insulin signaling pathway being of central importance.[7][8] Understanding this pathway is critical for researchers in drug development, particularly in the context of metabolic diseases like diabetes.
When blood glucose levels rise, the pancreas releases insulin. Insulin binds to its receptor on the surface of cells like muscle and fat cells, initiating a signaling cascade.[7] This cascade involves the phosphorylation of a series of intracellular proteins, including the insulin receptor substrate (IRS).[7] The phosphorylation of IRS proteins activates downstream pathways, a key one being the PI3K/Akt pathway.[9] Activation of this pathway leads to the translocation of glucose transporters (primarily GLUT4) from intracellular vesicles to the cell membrane.[9] The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell, where it can be used for energy or stored as glycogen.[7]
The following diagram illustrates the key steps in the insulin signaling pathway leading to glucose uptake.
Conclusion
While direct kinetic data for D-cellopentose heptadecaacetate hydrolysis remains elusive, this guide provides a robust comparative framework using peracetylated cellooligosaccharides as a model. The provided data and protocols for both acid-catalyzed and enzymatic hydrolysis offer a solid foundation for researchers to design and interpret their own experiments. Furthermore, the inclusion of the insulin signaling pathway highlights the broader biological context of carbohydrate deacetylation and glucose metabolism, which is of significant interest to the target audience of researchers and drug development professionals. This guide serves as a valuable resource for anyone investigating the hydrolysis of acetylated carbohydrates and its implications in science and medicine.
References
- 1. A comprehensive kinetic model for dilute-acid hydrolysis of cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Kinetics of glucose decomposition during dilute-acid hydrolysis of lignocellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. Kinetics of enzymatic hydrolysis of cellulose: analytical description of a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are cellulases slow? Kinetic and thermodynamic limitations for enzymatic breakdown of cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin signaling pathway | Abcam [abcam.com]
- 8. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 9. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Bioactivity of Acetylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of different acetylated oligosaccharides, drawing from available experimental data. While direct comparative studies evaluating various acetylated oligosaccharides under identical conditions are limited, this document synthesizes current findings to offer insights into their immunomodulatory and anti-inflammatory properties. The information is presented to aid researchers in designing and interpreting studies aimed at exploring the therapeutic potential of these complex carbohydrates.
Comparative Bioactivity: A Summary of Experimental Findings
The bioactivity of acetylated oligosaccharides is significantly influenced by their source, molecular weight, and, most critically, their degree of acetylation. Below are summaries of quantitative data for different classes of acetylated oligosaccharides, compiled from various studies.
Acetylated Chitooligosaccharides (COS)
Chitooligosaccharides, derived from chitin, have been extensively studied for their anti-inflammatory and immunomodulatory effects. The degree of acetylation (DA) is a key determinant of their biological activity.
| Bioactivity Metric | Oligosaccharide Specification | Experimental Conditions | Result | Reference |
| TNF-α Inhibition | Fully deacetylated COS (fdCOS) | Murine Macrophages (RAW 264.7) stimulated with LPS | Significant reduction in TNF-α production at 6 hours. | [1][2] |
| Fully acetylated COS (faCOS) | Murine Macrophages (RAW 264.7) stimulated with LPS | Significant reduction in TNF-α production at 6 hours. | [1][2] | |
| Partially acetylated COS (paCOS) | Murine Macrophages (RAW 264.7) stimulated with LPS | No significant reduction in TNF-α production. | [1][2] | |
| Nitric Oxide (NO) Inhibition | COS with 12% DA | LPS-stimulated murine macrophages (RAW 264.7) | Strongest inhibition of NO production compared to 0%, 50%, and 85% DA COS. | [1] |
| IL-6 and TNF-α Inhibition | COS with 12% DA | LPS-stimulated murine macrophages (RAW 264.7) | Most significant reduction in IL-6 and TNF-α secretion compared to 0%, 50%, and 85% DA COS. | [1] |
| NF-κB Activation | N-acetyl chitooligosaccharides (NACOS) | Murine Macrophages (RAW 264.7) | Confirmed to modulate the NF-κB pathway. | [3] |
Acetylated Mannan (B1593421) Oligosaccharides
Acemannan, a β-(1,4)-acetylated mannan from Aloe vera, is known for its immunomodulatory properties.
| Bioactivity Metric | Oligosaccharide Specification | Experimental Conditions | Result | Reference |
| Nitric Oxide (NO) Production | Acemannan | Macrophage cell line RAW 264.7 in the presence of interferon-gamma | Greatly increased synthesis of NO. | [4] |
| TNF-α Secretion | Mannan oligosaccharides (MOS) | Porcine alveolar macrophages stimulated with LPS | MOS suppressed LPS-induced TNF-α secretion. | [5] |
| IL-10 Secretion | Mannan oligosaccharides (MOS) | Porcine alveolar macrophages stimulated with LPS | MOS enhanced LPS-induced IL-10 secretion. | [5] |
Acetylated Pectin Oligosaccharides
Pectin, a complex polysaccharide from plant cell walls, can be modified to alter its degree of acetylation, which in turn affects its bioactivity.
| Bioactivity Metric | Oligosaccharide Specification | Experimental Conditions | Result | Reference |
| Anti-inflammatory Effects | Pectin Oligosaccharides (POS) | General finding from a review of multiple studies | POS exert antioxidant and anti-inflammatory effects. | [6] |
| NF-κB and COX-2 Expression | Pectin Oligosaccharides (POS) | Inferred from signaling pathway studies | POS may downregulate NF-κB and COX-2 expression by binding to Toll-like receptor 4 (TLR4). | [6] |
Acetylated Alginate Oligosaccharides
Alginate, a polysaccharide from brown seaweed, can be acetylated, particularly in bacterial sources. Its bioactivity is linked to its structural characteristics.
| Bioactivity Metric | Oligosaccharide Specification | Experimental Conditions | Result | Reference |
| Cytokine Induction | Alginate Oligosaccharides (AOS) | Murine Macrophages (RAW 264.7) | AOS can induce the synthesis of cytokines. | [7] |
| TLR2 and NF-κB Gene Expression | α-l-guluronic acid (a component of alginate) | Peripheral blood mononuclear cells | Significantly reduced the expression of TLR2 and NF-κB genes. | [7][8] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate reproducible and comparative research.
Nitric Oxide (NO) Production Assay in Macrophages
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages in response to oligosaccharide treatment.
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the acetylated oligosaccharides.
-
Include a positive control (e.g., LPS at 1 µg/mL) and a negative control (medium alone).
-
Incubate the plate for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
-
Cytokine Profiling Assay
This protocol allows for the quantification of various pro- and anti-inflammatory cytokines secreted by immune cells in response to oligosaccharide treatment.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as described in the Nitric Oxide Production Assay (Section 2.1).
-
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
-
Cytokine Quantification (ELISA or Multiplex Bead-Based Assay):
-
ELISA: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10). Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Multiplex Bead-Based Assay: For simultaneous measurement of multiple cytokines, use a multiplex bead-based assay kit (e.g., Bio-Plex). The general procedure involves incubating the supernatant with a mixture of antibody-coupled beads, followed by a biotinylated detection antibody and a streptavidin-phycoerythrin reporter. The beads are then analyzed using a specialized flow cytometer.
-
Cell Viability Assay
This assay is crucial to ensure that the observed effects of the oligosaccharides are not due to cytotoxicity.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as described in the Nitric Oxide Production Assay (Section 2.1).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of acetylated oligosaccharides are often mediated through specific signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow for their investigation.
References
- 1. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Preparation and Potential Bioactivities of Modified Pectins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acemannan, a beta-(1,4)-acetylated mannan, induces nitric oxide production in macrophage cell line RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of mannan oligosaccharide on cytokine secretions by porcine alveolar macrophages and serum cytokine concentrations in nursery pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review Reports - The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia | MDPI [mdpi.com]
- 7. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Research on the Bioactivity of Alginate Oligosaccharides | MDPI [mdpi.com]
Validating Protein-Binding Assays: A Comparative Guide Featuring D-Cellopentose Heptadecaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating protein-binding assays, with a special focus on the potential application of D-Cellopentose Heptadecaacetate. While direct experimental data on the use of this compound in this context is limited in current scientific literature, this guide will explore its hypothetical role based on the properties of related compounds and contrast it with established biophysical techniques.
Introduction to Protein-Binding Assay Validation
Validating the specificity and reliability of protein-binding assays is a critical step in research and drug development. It ensures that the observed interactions are genuine and not artifacts of the experimental setup. This is particularly important when studying complex interactions, such as those involving carbohydrate-binding modules (CBMs) and their ligands. One approach to validation is the use of control compounds, and in this context, we explore the potential of this compound.
This compound is a derivative of D-Cellopentose, a known ligand for various CBMs. The "heptadecaacetate" modification introduces seventeen acetyl groups to the cellopentaose (B43506) backbone. This extensive acetylation is likely to significantly alter the molecule's physicochemical properties and its interaction with proteins. It is hypothesized that the bulky acetyl groups could sterically hinder the binding of the sugar to the protein's binding site, potentially making it a useful negative control.
Comparative Analysis of Validation Methods
This guide compares the hypothetical use of this compound with three widely accepted biophysical techniques for validating protein-binding assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
| Method | Principle | Information Obtained | Throughput | Sample Consumption | Advantages | Limitations |
| This compound (Hypothetical) | Competitive binding; steric hindrance due to acetylation potentially blocks or weakens protein interaction. | Qualitative validation of binding site specificity (as a negative control). | High | Low | Cost-effective; easy to implement in existing assays. | Lack of direct experimental data; effect on protein stability is unknown; potential for non-specific interactions. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[1] | Binding affinity (KD), association (ka) and dissociation (kd) rates, specificity. | Medium to High | Low to Medium | Real-time, label-free detection; provides kinetic data. | Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Low | High | Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction. | Requires large amounts of sample; low throughput; sensitive to buffer mismatches. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. | Binding affinity (KD), IC50 values in competitive assays. | High | Low | Homogeneous, in-solution assay; suitable for high-throughput screening. | Requires fluorescent labeling of one of the binding partners, which may alter binding; potential for interference from fluorescent compounds. |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
Competitive Binding Assay using this compound (Hypothetical Protocol)
This protocol outlines a hypothetical competitive binding assay to validate the interaction between a CBM and its known ligand, using this compound as a potential competitor.
Objective: To assess whether this compound can compete with a known ligand for binding to a CBM, thereby validating the specificity of the binding interaction.
Materials:
-
Purified CBM
-
Known fluorescently labeled ligand for the CBM
-
This compound
-
Assay buffer (e.g., PBS or Tris-HCl with appropriate additives)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CBM in the assay buffer.
-
Prepare a stock solution of the fluorescently labeled ligand in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the CBM and the fluorescently labeled ligand to each well.
-
Add increasing concentrations of this compound to the wells. Include a control with no competitor.
-
-
Incubation:
-
Incubate the microplate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of this compound. A decrease in fluorescence polarization with increasing concentrations of the acetylated sugar would suggest competition for the same binding site.
-
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics and affinity of a CBM to its ligand.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified CBM (ligand)
-
Cellopentaose (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Sensor Chip Preparation:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Inject the CBM solution over the activated surface to allow for covalent coupling.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Inject a series of concentrations of cellopentaose (analyte) over the immobilized CBM surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between a CBM and its ligand.
Materials:
-
Isothermal titration calorimeter
-
Purified CBM
-
Cellopentaose
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the CBM and cellopentaose solutions extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the CBM solution into the sample cell and the cellopentaose solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Fluorescence Polarization (FP)
Objective: To determine the binding affinity of a CBM to a fluorescently labeled ligand.
Materials:
-
Microplate reader with FP capabilities
-
Purified CBM
-
Fluorescently labeled cellopentaose
-
Assay buffer
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled cellopentaose to each well.
-
Add a serial dilution of the CBM to the wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization in each well.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the CBM concentration and fit the data to a saturation binding curve to determine the equilibrium dissociation constant (KD).
-
Visualizations
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a competitive protein-binding assay.
Comparison of Biophysical Techniques
Caption: Key outputs of different biophysical assay techniques.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of CBM signaling by this compound.
Conclusion
The validation of protein-binding assays is paramount for the integrity of research findings. While this compound presents an interesting hypothetical tool for use as a negative control in CBM-ligand binding studies, its utility is currently unproven due to a lack of direct experimental evidence. Therefore, for robust and quantitative validation, established biophysical methods such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization remain the gold standard. These techniques provide a wealth of quantitative data on binding affinity, kinetics, and thermodynamics, offering a comprehensive understanding of the molecular interactions under investigation. Researchers are encouraged to employ these well-characterized methods for the rigorous validation of their protein-binding assays. Further investigation into the properties and protein interactions of acetylated oligosaccharides like this compound may reveal their potential as valuable tools in glycobiology research.
References
Safety Operating Guide
Navigating the Disposal of D-Cellopentose Heptadecaacetate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of D-Cellopentose Heptadecaacetate, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: this compound
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the recommended procedure for the disposal of this compound. This process emphasizes a safety-first approach and adherence to general laboratory chemical waste guidelines.
Step 1: Waste Characterization and Segregation
-
Initial Assessment: Treat this compound as a chemical of unknown hazard.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled waste container.
Step 2: Container Selection and Labeling
-
Container: Use a clean, dry, and chemically compatible container with a secure lid. The container should be in good condition and free from leaks or cracks.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound"
-
The CAS Number: 83058-38-2
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The principal investigator's name and laboratory location
-
Step 3: Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Conditions: Ensure the storage area is well-ventilated and that the container is kept away from sources of ignition, heat, and incompatible chemicals.
Step 4: Consultation and Disposal Request
-
Contact EHS: Before proceeding with disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound.
-
Follow EHS Guidance: Your EHS department will provide specific instructions for the final disposal of the waste. This may involve collection by a licensed hazardous waste vendor.
-
Do Not Dispose in Regular Trash or Sink: Unless explicitly approved by your EHS department, do not dispose of this compound in the regular trash or pour it down the sink.[1][2]
Quantitative Data and Decision-Making Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes the key decision points and recommended actions.
| Parameter | Guideline | Action |
| Hazard Classification | Unknown (Treat as potentially hazardous) | Consult institution's EHS department for formal classification. |
| Solid Waste Disposal | Do not dispose of in regular laboratory trash. | Collect in a labeled hazardous waste container. |
| Liquid Waste Disposal | Do not dispose of down the sanitary sewer. | Collect in a labeled hazardous waste container. |
| Empty Containers | Triple-rinse with a suitable solvent. | Dispose of the rinsate as hazardous waste. The defaced, triple-rinsed container may be disposed of as regular trash if approved by EHS.[3] |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional safety protocols when handling this compound.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize consultation with your institution's EHS department for guidance on chemical waste management.
References
Essential Safety and Logistical Information for Handling D-Cellopentose Heptadecaacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Cellopentose Heptadecaacetate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Nitrile gloves | Prevents skin contact. |
| Respiratory Protection | N95 respirator or use of a fume hood | Avoids inhalation of fine powder. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Operational Plan: Handling and Weighing
Handling fine powders like this compound requires measures to prevent dispersal into the laboratory environment.
Experimental Protocol for Weighing:
-
Preparation: Ensure the weighing area, typically a chemical fume hood or a powder weighing station, is clean and free of drafts.[1][2]
-
Equipment Setup: Place an analytical balance inside the containment area. Use anti-static weigh boats or paper.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Material Transfer: Carefully open the container of this compound inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of powder to the weigh boat. Minimize the drop height to reduce dust generation.
-
Weighing: Record the weight of the substance.
-
Container Sealing: Securely close the main container of this compound.
-
Cleanup: Wipe down the spatula and the weighing area with a damp cloth or a suitable solvent to collect any residual powder. Dispose of the cleaning materials as non-hazardous waste.
-
Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Plan
As this compound is considered a non-hazardous chemical, the disposal procedures are straightforward.
-
Solid Waste:
-
Empty Containers:
-
Ensure the original container is empty of any free-standing powder.
-
Deface the label of the empty container to prevent misuse.
-
The empty, defaced container can be disposed of in the regular trash or recycling, depending on institutional policies.[4]
-
-
Liquid Solutions:
-
If this compound is dissolved in a non-hazardous solvent (e.g., water), the solution can typically be poured down the drain with copious amounts of water, provided the pH is between 6 and 9.[3] Always check local and institutional regulations before drain disposal.
-
Workflow Diagram
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
